Technical Documentation Center

5-Iodobenzenesulfonyl fluoride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Iodobenzenesulfonyl fluoride

Core Science & Biosynthesis

Foundational

Chemical Structure and Properties of 5-Iodobenzenesulfonyl Fluoride: A Bifunctional Hub for Covalent Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary In the rapidly evolving landscape of targeted covalent inhibitors (TCIs)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In the rapidly evolving landscape of targeted covalent inhibitors (TCIs) and chemical biology, the strategic selection of bifunctional building blocks is paramount. 5-Iodobenzenesulfonyl fluoride represents a highly privileged scaffold that bridges two orthogonal realms of synthetic chemistry: Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and transition-metal-catalyzed cross-coupling.

As an Application Scientist, I have designed this whitepaper to move beyond basic structural descriptions. Here, we will dissect the causality behind its chemical reactivity, establish self-validating experimental protocols, and demonstrate how this molecule serves as a linchpin for synthesizing advanced covalent warheads and chemical probes.

(Note on Nomenclature: Due to the symmetry of the benzene ring, 5-Iodobenzenesulfonyl fluoride is structurally and chemically identical to 3-Iodobenzenesulfonyl fluoride. The compound is universally indexed under the latter in major chemical databases[1].)

Physicochemical Properties & Structural Data

To effectively utilize 5-Iodobenzenesulfonyl fluoride in drug design, one must first understand its foundational physical and chemical parameters. The presence of the electron-withdrawing sulfonyl fluoride group significantly influences the electron density of the aromatic ring, thereby modulating the reactivity of the meta-positioned iodine atom.

PropertyValue
Chemical Name 5-Iodobenzenesulfonyl fluoride (3-Iodobenzenesulfonyl fluoride)
CAS Registry Number 349-52-0[1]
Molecular Formula C₆H₄FIO₂S
Molecular Weight 286.06 g/mol
SMILES String O=S(C1=CC=CC(I)=C1)(F)=O
Appearance White to off-white solid/powder
Aqueous Stability Highly stable (Resistant to spontaneous hydrolysis)
Storage Conditions Inert atmosphere, 2-8°C recommended to prevent slow degradation

Mechanistic Insights: The Logic of Orthogonal Reactivity

The true value of 5-Iodobenzenesulfonyl fluoride lies in its dual-reactivity profile. Successful deployment of this molecule requires a deep understanding of why these functional groups react independently and how to sequence them.

The SuFEx Warhead (-SO₂F)

Unlike sulfonyl chlorides, which are highly susceptible to rapid hydrolysis in aqueous media, sulfonyl fluorides are kinetically stable. This stability arises from the high electronegativity of fluorine and the hexavalent nature of sulfur, which demands a strictly heterolytic cleavage of the S-F bond[2].

The Causality of Catalysis: The -SO₂F group will remain inert until activated by a specific catalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a bifunctional base. DBU facilitates the reaction by stabilizing the transition state through hydrogen bonding or by forming a transient, highly reactive intermediate. This lowers the activation energy barrier, allowing nucleophiles (like primary amines or silyl ethers) to attack the sulfur center, expelling the fluoride ion in a near-quantitative click reaction[3].

The Cross-Coupling Handle (-I)

The iodine atom provides a perfect handle for structural diversification. The carbon-iodine (C-I) bond has a significantly lower bond dissociation energy (~65 kcal/mol) compared to carbon-bromine (~81 kcal/mol). The Causality of Selectivity: Because of this weak C-I bond, palladium-catalyzed oxidative addition occurs rapidly under mild conditions (often at room temperature or with gentle heating). This allows chemists to perform Suzuki-Miyaura or Sonogashira couplings without risking thermal degradation or undesired side reactions at the sulfonyl fluoride/sulfonamide moiety.

Reactivity A 5-Iodobenzenesulfonyl Fluoride B SuFEx Click (-SO2F Reactivity) A->B DBU, Amine/Phenol C Pd-Coupling (-I Reactivity) A->C Pd cat., Boronic Acid D Covalent Probes (Targeting Lys/Tyr) B->D Target Engagement E SAR Expansion (Structural Diversity) C->E Library Generation

Figure 1: Orthogonal reactivity pathways of 5-Iodobenzenesulfonyl fluoride.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems . Every critical step includes an analytical checkpoint to confirm causality and reaction success before proceeding.

Strategic Note: When functionalizing both sites, it is generally optimal to perform the SuFEx reaction first. The resulting sulfonamide is highly robust and easily survives the basic conditions required for subsequent palladium couplings.

Protocol A: SuFEx Click Reaction (Sulfonamide Formation)

Objective: Chemoselective conversion of the -SO₂F group while leaving the iodine atom intact.

  • Reaction Setup: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 5-Iodobenzenesulfonyl fluoride (1.0 mmol, 286 mg) in anhydrous Acetonitrile (5.0 mL).

  • Reagent Addition: Add the desired primary amine (1.1 mmol). Stir for 5 minutes at room temperature.

  • Catalyst Initiation: Dropwise, add DBU (0.2 mmol, 30 µL). The reaction will often exhibit a slight exotherm.

  • Validation Checkpoint (Self-Validation): After 2 hours, extract a 10 µL aliquot, dilute in 1 mL Methanol, and analyze via LC-MS.

    • Success Metric: Complete disappearance of the starting material mass (m/z 286) and appearance of the product mass. If >5% starting material remains, causality dictates that the amine nucleophilicity is hindered; spike an additional 0.1 mmol of DBU and heat to 40°C.

  • Workup: Concentrate under reduced pressure, reconstitute in Ethyl Acetate, and wash with 1N HCl (to remove DBU) followed by brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Orthogonal Suzuki-Miyaura Coupling

Objective: Carbon-carbon bond formation at the iodine site of the newly synthesized sulfonamide.

  • Reaction Setup: To a Schlenk flask, add the iodo-sulfonamide intermediate (1.0 mmol), the desired aryl boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Solvent & Base: Add degassed 1,4-Dioxane (8.0 mL) and an aqueous solution of K₂CO₃ (2.0 M, 2.0 mL).

  • Thermal Activation: Purge the flask with N₂ (3 cycles) and heat to 80°C for 4 hours.

  • Validation Checkpoint (Self-Validation): Perform TLC (Hexanes:EtOAc 7:3) and LC-MS.

    • Success Metric: The iodine-bearing precursor must be fully consumed. The isotopic pattern of the product must lack the characteristic mass defect associated with iodine.

  • Purification: Filter through a pad of Celite, concentrate, and purify via flash column chromatography to yield the final bifunctionalized product.

Workflow Step1 Step 1: SuFEx Click React -SO2F with Amine + DBU Step2 Validation Checkpoint LC-MS: Disappearance of m/z 286 Step1->Step2 Step3 Step 2: Suzuki Coupling React -I with R-B(OH)2 + Pd(dppf)Cl2 Step2->Step3 If Conversion >95% Step4 Final Validation NMR/LC-MS: Confirm C-C Bond Step3->Step4

Figure 2: Self-validating experimental workflow for sequential functionalization.

Applications in Advanced Drug Development

The integration of 5-Iodobenzenesulfonyl fluoride into medicinal chemistry pipelines has unlocked new paradigms in targeted therapeutics:

  • Covalent Enzyme Inhibitors: Sulfonyl fluorides are highly privileged warheads. While traditional acrylamides exclusively target highly reactive cysteines, the -SO₂F group possesses the unique ability to modify context-specific Tyrosine, Lysine, and Histidine residues within protein binding pockets[2]. By utilizing the iodine handle to attach a specific recognition motif (e.g., a kinase hinge-binder), researchers can direct the -SO₂F warhead to a precise nucleophilic residue in the target protein.

  • Activity-Based Protein Profiling (ABPP): Derivatives of this compound are routinely used as chemical probes. The iodine atom can be cross-coupled to a fluorophore or a biotin tag, while the -SO₂F group covalently tags the target proteome, allowing for the mapping of enzyme binding sites and off-target liability assessments[2].

References

  • Sulfonyl fluorides as privileged warheads in chemical biology. Narayanan, A., & Jones, L. H. Chemical Science, 6(5), 2650-2659 (2015). Retrieved from:[Link]

  • Click Chemistry: the Certainty of Chance. Sharpless, K. B. Nobel Prize Lecture (Citing: Dong, J., et al. Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition 53, 9430–9448, 2014). Retrieved from:[Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic and Structural Characterization of 5-Iodobenzenesulfonyl Fluoride

Abstract 5-Iodobenzenesulfonyl fluoride (IBSF) is a significant reagent in modern organic synthesis, particularly valued for its role as a versatile building block in medicinal chemistry and as a connective hub in Sulfur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

5-Iodobenzenesulfonyl fluoride (IBSF) is a significant reagent in modern organic synthesis, particularly valued for its role as a versatile building block in medicinal chemistry and as a connective hub in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1] Its utility stems from the unique reactivity of the sulfonyl fluoride moiety, which offers remarkable stability compared to other sulfonyl halides, and the presence of the iodine atom, which provides a handle for further functionalization through cross-coupling reactions. This guide provides an in-depth analysis of the essential characterization data for 5-iodobenzenesulfonyl fluoride, focusing on the interpretation of its Nuclear Magnetic Resonance (NMR) spectra, alongside mass spectrometry and infrared spectroscopy data. The causality behind the observed spectroscopic features is explained, offering field-proven insights for researchers in drug development and chemical synthesis.

Molecular Identity and Synthesis

Chemical Structure:

Chemical Structure of 5-Iodobenzenesulfonyl fluoride
  • Systematic Name: 3-Iodobenzenesulfonyl fluoride

  • CAS Number: 349-52-0[2]

  • Molecular Formula: C₆H₄FIO₂S[2]

  • Molecular Weight: 286.06 g/mol [2]

Rationale for Synthetic Approach

The synthesis of arylsulfonyl fluorides has evolved from classical methods to modern catalytic strategies. A prevalent and robust method involves the conversion of a pre-existing sulfonyl chloride to the corresponding fluoride.[3] This pathway is often chosen for its high efficiency and the commercial availability of the sulfonyl chloride starting materials.

Common Synthetic Protocol: Halogen Exchange

The conversion of 3-iodobenzenesulfonyl chloride to 5-iodobenzenesulfonyl fluoride is typically achieved via a nucleophilic fluoride-for-chloride exchange.

  • Reagents: 3-Iodobenzenesulfonyl chloride, Potassium Fluoride (KF), and a phase-transfer catalyst (e.g., 18-crown-6).

  • Mechanism: The sulfonyl chloride is dissolved in an aprotic solvent like acetonitrile. An excess of spray-dried KF is added as the fluoride source. The 18-crown-6 ether complexes the potassium ion, enhancing the nucleophilicity of the fluoride anion, which then displaces the chloride on the sulfur atom.[1]

  • Significance: This method is reliable and avoids the harsh conditions associated with de novo synthesis from sulfonic acids, which can sometimes be incompatible with sensitive functional groups.[4]

Modern alternatives include palladium-catalyzed methodologies starting from aryl halides, which allow for late-stage functionalization of complex molecules.[1][5]

Spectroscopic Characterization: A Multi-Technique Approach

The definitive identification of 5-iodobenzenesulfonyl fluoride relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system for confirming the molecule's identity and purity.

¹⁹F NMR Spectroscopy: The Definitive Signature

Fluorine-19 NMR is arguably the most direct and unambiguous method for confirming the presence of the sulfonyl fluoride group. With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive for NMR experiments.[6]

  • Expected Chemical Shift (δ): The ¹⁹F NMR spectrum of 5-iodobenzenesulfonyl fluoride is expected to show a single sharp signal. For arylsulfonyl fluorides, this signal typically appears in the range of +65 to +68 ppm (referenced to CFCl₃).[5] This downfield shift is characteristic of a fluorine atom bonded to a hexavalent sulfur center. The precise shift is influenced by the electronic environment of the aromatic ring, but the range is highly diagnostic.[7]

¹H NMR Spectroscopy: Mapping the Aromatic System

Proton NMR provides detailed information about the electronic environment and connectivity of the hydrogen atoms on the benzene ring. For a 1,3-disubstituted (meta) benzene ring like that in 5-iodobenzenesulfonyl fluoride, a complex splitting pattern is anticipated.

  • Expected Spectral Pattern (in CDCl₃, 400 MHz):

    • H-2: This proton is ortho to both the strongly electron-withdrawing -SO₂F group and the iodine atom. It is expected to be the most deshielded proton, appearing as a triplet (or more accurately, a triplet-like multiplet) around 8.2-8.3 ppm . The splitting arises from coupling to both H-4 and H-6.

    • H-6: This proton is ortho to the -SO₂F group and meta to the iodine. It will be significantly deshielded and is expected to appear as a doublet of doublets (or multiplet) around 8.0-8.1 ppm .

    • H-4: This proton is ortho to the iodine and meta to the -SO₂F group. It is also expected to be a doublet of doublets (or multiplet) but shifted slightly upfield compared to H-6, likely in the range of 7.9-8.0 ppm .

    • H-5: This proton is situated between the two other protons (H-4 and H-6) and is expected to be the most shielded of the aromatic protons, appearing as a triplet around 7.4-7.5 ppm .

Causality of Shifts: The powerful electron-withdrawing nature of the sulfonyl fluoride group (-I, -M effects) deshields the ortho (H-2, H-6) and para (H-4) positions significantly, shifting them downfield. The iodine atom exerts a weaker inductive withdrawing effect but also influences the local electronic environment.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy reveals the chemical environment of each carbon atom in the molecule.

  • Expected Chemical Shifts (in CDCl₃, 100 MHz):

    • C-1 (C-SO₂F): This carbon is directly attached to the electron-withdrawing sulfonyl group and will be significantly deshielded, appearing downfield around 140-142 ppm . This signal may exhibit a small coupling to the fluorine atom (²JCF).[8]

    • C-3 (C-I): The carbon atom bonded to iodine experiences a strong "heavy atom effect," which is highly shielding. Consequently, this signal is expected to appear significantly upfield, typically around 94-96 ppm .[9] This upfield shift is a hallmark of iodo-substituted aromatic rings.

    • Aromatic CH Carbons (C-2, C-4, C-5, C-6): These carbons will resonate in the typical aromatic region of 125-138 ppm . Their precise shifts are dictated by the combined electronic effects of the two substituents. Differentiating these signals often requires advanced 2D NMR techniques like HSQC or HMBC.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

  • Expected Data (Electron Ionization, EI):

    • Molecular Ion (M⁺): A strong peak at m/z 286 , corresponding to the molecular formula C₆H₄FIO₂S. Since ¹²⁷I is the only stable isotope of iodine, the M+1 peak will be based solely on the natural abundance of ¹³C and ³³S/³⁴S.

    • Key Fragments: Common fragmentation pathways for arylsulfonyl halides include the loss of the halogen or parts of the sulfonyl group. Expected fragments include:

      • m/z 221: [M - SO₂F]⁺, loss of the sulfonyl fluoride group.

      • m/z 160: [M - I]⁺, loss of the iodine atom.

      • m/z 95: [C₆H₄F]⁺, further fragmentation.

      • m/z 77: [C₆H₅]⁺, phenyl cation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies.

  • Expected Absorption Bands (cm⁻¹):

    • ~1420-1440 cm⁻¹ (Strong): Asymmetric stretching (νₐₛ) of the S=O bond in the sulfonyl group.

    • ~1210-1230 cm⁻¹ (Strong): Symmetric stretching (νₛ) of the S=O bond.

    • ~780-800 cm⁻¹ (Strong): Characteristic stretching of the S-F bond.

    • ~3100-3000 cm⁻¹ (Weak): Aromatic C-H stretching.

    • ~1580, 1470 cm⁻¹ (Medium): Aromatic C=C ring stretching.

Summary of Characterization Data

Technique Parameter Expected Value / Observation Interpretation
¹⁹F NMR Chemical Shift (δ)~ +66 ppmConfirms the S-F bond of the sulfonyl fluoride group.
¹H NMR Chemical Shifts (δ)7.4 - 8.3 ppmFour distinct signals in the aromatic region.
MultiplicityComplex multipletsConsistent with a 1,3-disubstituted benzene ring.
¹³C NMR Chemical Shifts (δ)94 - 142 ppmSix distinct aromatic carbon signals.
C-I Signal~ 95 ppmHighly shielded due to the heavy atom effect of iodine.
C-S Signal~ 141 ppmDeshielded due to the attached -SO₂F group.
Mass Spec. Molecular Ion (M⁺)m/z 286Confirms molecular weight and formula.
FragmentationLoss of I, SO₂FProvides structural confirmation.
IR Spec. Key Bands (cm⁻¹)~1430, ~1220, ~790Strong absorptions confirming S=O and S-F bonds.

Experimental Protocols & Workflow

Standard Characterization Workflow

The following protocol outlines a self-validating system for the comprehensive characterization of a synthesized batch of 5-iodobenzenesulfonyl fluoride.

Step 1: Sample Preparation

  • Dissolve approximately 5-10 mg of the purified solid sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a standard 5 mm NMR tube.

Step 2: NMR Spectroscopy

  • Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[10]

  • ¹H NMR: Acquire a standard proton spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. Use an external reference of CFCl₃ (0 ppm) or a secondary standard.[10]

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Step 3: Mass Spectrometry

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Analyze using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer to obtain the mass-to-charge ratio.[5]

Step 4: Infrared Spectroscopy

  • Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

Visualized Workflow

The logical flow of the characterization process is depicted below, ensuring each analytical step contributes to the final, validated structural assignment.

G cluster_start Input cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_end Conclusion start Purified Solid Sample (5-Iodobenzenesulfonyl Fluoride) prep_nmr Dissolve in CDCl3 for NMR Analysis start->prep_nmr prep_ms Dilute Solution for MS Analysis start->prep_ms ir FT-IR Spectrometer (ATR) start->ir Solid Sample nmr NMR Spectrometer (¹H, ¹³C, ¹⁹F) prep_nmr->nmr ms Mass Spectrometer (EI or ESI) prep_ms->ms data_nmr Chemical Shifts Coupling Patterns nmr->data_nmr data_ms Molecular Ion (m/z) Fragmentation ms->data_ms data_ir Vibrational Frequencies (Functional Groups) ir->data_ir end_node Validated Structure & Purity Confirmation data_nmr->end_node data_ms->end_node data_ir->end_node

Sources

Foundational

The Definitive Guide to 5-Iodobenzenesulfonyl Fluoride: Chemical Identity, SuFEx Mechanics, and Experimental Protocols

Executive Summary 5-Iodobenzenesulfonyl fluoride is a highly versatile electrophilic hub utilized extensively in chemical biology, materials science, and drug discovery. While frequently listed in vendor catalogs under t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Iodobenzenesulfonyl fluoride is a highly versatile electrophilic hub utilized extensively in chemical biology, materials science, and drug discovery. While frequently listed in vendor catalogs under the "5-iodo" nomenclature, its standardized IUPAC designation is . This compound is defined by the CAS registry number 349-52-0 and possesses a molecular weight of 286.06 g/mol . As a privileged building block in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, it offers an optimal balance of thermodynamic stability and latent reactivity, enabling the formation of robust covalent linkages under [1].

Chemical Identity & Nomenclature Causality

The discrepancy between the names "5-iodobenzenesulfonyl fluoride" and "3-iodobenzenesulfonyl fluoride" stems from ring numbering conventions. According to IUPAC rules, the principal functional group (the sulfonyl fluoride) occupies position 1 on the benzene ring. Numbering the ring to assign the lowest possible locant to the substituent places the iodine atom at position 3. Consequently, 3-iodobenzenesulfonyl fluoride is the chemically accurate term, though 5-iodobenzenesulfonyl fluoride remains a pervasive synonym in [2].

Table 1: Physicochemical Profiling
PropertyValue
Standard IUPAC Name 3-Iodobenzenesulfonyl fluoride
Common Synonym 5-Iodobenzenesulfonyl fluoride
CAS Registry Number 349-52-0
Molecular Weight 286.06 g/mol
Molecular Formula C6H4FIO2S
SMILES String O=S(C1=CC=CC(I)=C1)(F)=O

Mechanistic Insights: The Causality of SuFEx Click Chemistry

The utility of 5-iodobenzenesulfonyl fluoride is anchored in the unique physicochemical properties of the S-F bond. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis, to unwanted nucleophilic attack[3].

  • Thermodynamic Stability: The of the S-F bond is approximately 90.5 kcal/mol, significantly higher than the 46 kcal/mol of the S-Cl bond[4]. This immense stability allows the reagent to survive harsh reaction environments and aqueous media without degrading[4].

  • Resistance to Reduction: Due to the extreme electronegativity of fluorine, the cleavage of the S-F bond is exclusively heterolytic[4]. This prevents the formation of active radical intermediates, rendering the compound stable in reductive biological environments, such as those rich in glutathione (GSH)[4].

  • Context-Specific Reactivity: The S-F bond remains inert until activated by specific conditions (e.g., a strong base, a specialized catalyst like DBU, or specific microenvironments in protein binding pockets). Once activated, it reacts chemoselectively with nucleophiles such as the hydroxyl group of tyrosine or the primary amine of lysine to form stable sulfonate or sulfonamide linkages[1].

SuFEx_Logic N1 5-Iodobenzenesulfonyl Fluoride (Stable S-F Bond) N3 Catalytic Activation (DBU / BTMG / Water Interface) N1->N3 Mixing in Solvent N2 Target Nucleophile (e.g., Tyr-OH / Lys-NH2) N2->N3 Mixing in Solvent N4 Heterolytic S-F Cleavage (Transition State) N3->N4 Base/Catalyst Action N5 Stable Covalent Adduct (Sulfonate / Sulfonamide) N4->N5 SuFEx Ligation N6 Fluoride Leaving Group N4->N6 Byproduct Release

Logical flow of the SuFEx click reaction utilizing 5-Iodobenzenesulfonyl fluoride.

Experimental Protocol: Self-Validating SuFEx Conjugation

To demonstrate the practical application of 5-iodobenzenesulfonyl fluoride, the following protocol outlines the synthesis of an aryl sulfonate ester via SuFEx click chemistry. This methodology is designed as a self-validating system, ensuring that each step provides measurable feedback.

Objective: Conjugate 5-iodobenzenesulfonyl fluoride with a model phenolic substrate.

Reagents:

  • 5-Iodobenzenesulfonyl fluoride (CAS 349-52-0): 1.2 equivalents

  • Phenol derivative (Substrate): 1.0 equivalent

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): 0.2 equivalents (Catalyst)

  • Anhydrous Acetonitrile (Solvent)

Step-by-Step Methodology:

  • Substrate Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve the phenol derivative (1.0 mmol) and 5-iodobenzenesulfonyl fluoride (1.2 mmol, ~343 mg) in 5 mL of anhydrous acetonitrile.

    • Causality: Anhydrous conditions prevent competitive hydrolysis. Although SuFEx is highly tolerant of water, eliminating moisture during the initial mixing maximizes the yield of the desired ester.

  • Catalytic Activation: Add DBU (0.2 mmol) dropwise to the stirring solution at room temperature.

    • Causality: DBU acts as a non-nucleophilic base that deprotonates the phenol and coordinates with the sulfonyl fluoride, lowering the activation energy required for the heterolytic cleavage of the robust S-F bond.

  • Reaction Monitoring (Self-Validation): Stir the reaction mixture at room temperature for 2 to 4 hours. Monitor the reaction progress using LC-MS.

    • Validation Checkpoint: The successful reaction is indicated by the complete consumption of the phenol peak and the appearance of a new peak corresponding to the product mass (Substrate Mass + 266 Da, accounting for the addition of the iodobenzenesulfonyl group and loss of a proton).

  • Quenching and Workup: Once complete, dilute the mixture with 15 mL of ethyl acetate. Wash the organic layer sequentially with 1M HCl (10 mL) to neutralize and remove the DBU catalyst, followed by saturated aqueous NaCl (brine, 10 mL).

  • Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient).

  • Structural Confirmation: Validate the final product using 19F NMR and 1H NMR.

    • Validation Checkpoint: The complete disappearance of the characteristic S-F signal (typically found between +50 to +60 ppm in 19F NMR) confirms the displacement of the fluoride leaving group.

Quantitative Data Summary: Isomeric Comparison

Understanding the positional isomers of iodobenzenesulfonyl fluoride is critical for rational drug design and structure-activity relationship (SAR) studies. The position of the iodine atom dictates the steric environment and the electronic properties of the sulfonyl fluoride hub.

Table 2: Comparative Properties of Isomeric Iodobenzenesulfonyl Fluorides
CompoundCAS NumberMolecular WeightStructural Impact & Application
2-Iodobenzenesulfonyl fluoride 2260936-68-1286.06 g/mol High at the SuFEx hub; useful for delayed or highly selective covalent binding[5].
3-Iodobenzenesulfonyl fluoride (5-Iodo)349-52-0286.06 g/mol Meta-substitution provides a balanced steric profile; ideal for modular cross-coupling and probe design.
4-Iodobenzenesulfonyl fluoride 4241-66-1286.06 g/mol Para-substitution minimizes steric clash at the S-F bond; highly reactive and widely utilized in [6].

References

  • Bioorganic Chemistry (NIH / PubMed) - Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery. Available at: [Link]

  • CIRS Group - CAS Substance Database: 5-Iodobenzenesulfonyl fluoride. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Palladium-Catalyzed Cross-Coupling of 5-Iodobenzenesulfonyl Fluoride

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized drug discovery, bioconjugation, and materials science. Among the most versatile building blocks in this space is 5-I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized drug discovery, bioconjugation, and materials science. Among the most versatile building blocks in this space is 5-Iodobenzenesulfonyl fluoride . This bifunctional molecule serves as a critical "hub," offering two orthogonally reactive sites: an aryl iodide primed for transition-metal catalysis, and a sulfonyl fluoride primed for SuFEx click chemistry.

This application note provides a comprehensive, mechanistically grounded guide to utilizing 5-Iodobenzenesulfonyl fluoride in Palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Sonogashira couplings) while perfectly preserving the –SO₂F moiety for downstream functionalization.

Mechanistic Causality: The Principle of Orthogonal Reactivity

To successfully execute multi-step syntheses with bifunctional molecules, one must understand the thermodynamic and kinetic forces governing their reactivity. The success of 5-Iodobenzenesulfonyl fluoride in Pd-catalysis relies on the stark contrast between its two functional groups [1].

  • Kinetic Priming of the C–I Bond: The carbon-iodine bond is highly polarizable and possesses a relatively low bond dissociation energy (BDE). This makes it kinetically favored for rapid oxidative addition by electron-rich Pd(0) species, initiating the cross-coupling catalytic cycle before any side reactions can occur.

  • Thermodynamic Stability of the S(VI)–F Bond: Unlike sulfonyl chlorides (–SO₂Cl), which readily hydrolyze in aqueous base or react indiscriminately with amines, the –SO₂F group is exceptionally stable. The homolytic BDE of the S–F bond is approximately 90.5 kcal/mol (compared to ~46 kcal/mol for S–Cl) [2]. Furthermore, the strong electronegativity of fluorine ensures that any potential cleavage is strictly heterolytic.

  • Resistance to Aqueous Base: In the basic, aqueous environments typical of Suzuki couplings, the fluoride ion is stabilized by hydrogen bonding (forming a symmetric [F–H–F]⁻ like interaction), which thermodynamically suppresses backward nucleophilic attack and prevents hydrolysis to the sulfonic acid [3].

OrthogonalReactivity Start 5-Iodobenzenesulfonyl Fluoride PdCoupling Pd-Catalyzed Cross-Coupling Start->PdCoupling Reacts at C-I bond Biaryl Biaryl Sulfonyl Fluoride PdCoupling->Biaryl -SO2F intact SuFEx SuFEx Click Reaction Sulfonamide Target Sulfonamide SuFEx->Sulfonamide Final Product Biaryl->SuFEx Reacts at S-F bond

Orthogonal reactivity of 5-Iodobenzenesulfonyl fluoride enabling sequential Pd-coupling and SuFEx.

Quantitative Data: Functional Group Tolerance

The table below summarizes the behavioral differences between sulfonyl halides under standard cross-coupling conditions, highlighting why the fluoride derivative is mandatory for this workflow.

Functional GroupBond Dissociation EnergyStability to Aq. Base (Suzuki)Stability to Amines (Sonogashira)Orthogonal Pd-Coupling Suitability
–SO₂F ~90.5 kcal/molExcellent (Inert at 80 °C)Excellent (Requires SuFEx catalyst)Optimal
–SO₂Cl ~46.0 kcal/molPoor (Rapid hydrolysis to –SO₃H)Poor (Forms sulfonamides indiscriminately)Unsuitable
–SO₃H N/AForms unreactive saltsForms unreactive saltsPoor (Requires protection)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. The integrity of the –SO₂F group throughout the reaction can be unambiguously tracked using ¹⁹F NMR spectroscopy. The sulfonyl fluoride fluorine atom typically presents as a sharp singlet between +50.0 to +65.0 ppm (relative to CFCl₃). Loss of this signal indicates unwanted hydrolysis or premature reaction.

Protocol A: Suzuki-Miyaura Cross-Coupling (Synthesis of Biaryl Sulfonyl Fluorides)

This protocol utilizes mild basic conditions to couple 5-Iodobenzenesulfonyl fluoride with arylboronic acids, explicitly avoiding strong hydroxide bases (like NaOH) to guarantee 100% retention of the –SO₂F group [4].

Reagents:

  • 5-Iodobenzenesulfonyl fluoride (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Na₂CO₃ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Degassing: Add 1,4-Dioxane and H₂O to a Schlenk flask. Sparge with inert gas (N₂ or Argon) for 15 minutes to remove dissolved oxygen, preventing catalyst deactivation.

  • Reagent Loading: Add 5-Iodobenzenesulfonyl fluoride, arylboronic acid, and Na₂CO₃ to the flask.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst under a positive stream of inert gas. Seal the flask.

  • Heating: Stir the reaction mixture at 80 °C for 4–6 hours.

  • Validation (In-Process): Withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. Look for the mass of the coupled product. Confirm the absence of the sulfonic acid byproduct (M-19+17).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure biaryl sulfonyl fluoride.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-I bond cleavage) Pd0->OxAdd 5-Iodobenzenesulfonyl fluoride Transmet Transmetalation (Ar-B(OH)2) OxAdd->Transmet Pd(II) Intermediate RedElim Reductive Elimination (C-C bond formation) Transmet->RedElim Diaryl Pd(II) Complex RedElim->Pd0 Catalyst Regeneration Product Coupled Product (SO2F retained) RedElim->Product Product Release

Catalytic cycle of Suzuki-Miyaura coupling with 5-Iodobenzenesulfonyl fluoride.

Protocol B: Sonogashira Cross-Coupling

Because the –SO₂F group is inert to aliphatic and aromatic amines at room temperature in the absence of a SuFEx catalyst, triethylamine can be safely used as both the base and co-solvent.

Reagents:

  • 5-Iodobenzenesulfonyl fluoride (1.0 equiv, 1.0 mmol)

  • Terminal Alkyne (1.2 equiv, 1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv, 5 mol%)

  • CuI (0.05 equiv, 5 mol%)

  • Solvent: Triethylamine / DMF (1:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Dissolve 5-Iodobenzenesulfonyl fluoride and the terminal alkyne in the degassed Et₃N/DMF mixture.

  • Add Pd(PPh₃)₂Cl₂ and CuI sequentially under an inert atmosphere.

  • Stir at room temperature for 12 hours. (The high reactivity of the aryl iodide generally precludes the need for heating, further protecting the –SO₂F group).

  • Validation: Check ¹⁹F NMR of the crude mixture. A singlet at ~+55 ppm confirms the survival of the sulfonyl fluoride.

  • Filter the mixture through a short pad of Celite to remove copper salts, concentrate, and purify via silica gel chromatography.

Protocol C: Downstream SuFEx Functionalization

Once the complex scaffold is built via Pd-catalysis, the –SO₂F group is activated for SuFEx click chemistry to form stable sulfonamides or aryl fluorosulfates.

Step-by-Step Methodology (Sulfonamide Formation):

  • Dissolve the cross-coupled sulfonyl fluoride product (1.0 equiv) and a primary or secondary amine (1.2 equiv) in acetonitrile (0.2 M).

  • Add a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.2 equiv). DBU acts as a specialized SuFEx catalyst, mediating the transition of fluoride into a leaving group [1].

  • Stir at room temperature for 2–12 hours until LC-MS indicates complete conversion.

  • Evaporate the solvent and purify directly to yield the final sulfonamide.

References

  • Click Chemistry * Sharpless Lab The Scripps Research Institute. URL:[Link]

  • Sulfur(VI)-Fluoride Exchange (SuFEx) Chem-Station International Edition. URL:[Link]

  • One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides Chemical Science (Royal Society of Chemistry). DOI: 10.1039/C6SC03924C URL:[Link]

Application

5-Iodobenzenesulfonyl fluoride in covalent inhibitor drug discovery

An In-Depth Guide to 5-Iodobenzenesulfonyl Fluoride in Covalent Inhibitor Drug Discovery Authored by: A Senior Application Scientist These application notes provide researchers, scientists, and drug development professio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to 5-Iodobenzenesulfonyl Fluoride in Covalent Inhibitor Drug Discovery

Authored by: A Senior Application Scientist

These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide to leveraging 5-iodobenzenesulfonyl fluoride and related aryl sulfonyl fluorides in the discovery and development of covalent inhibitors. This document moves beyond simple protocols to explain the underlying principles, helping to inform experimental design and data interpretation.

Introduction: Expanding the Reach of Covalent Drug Discovery

Covalent drugs, which form a permanent chemical bond with their protein target, offer distinct pharmacological advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets often considered "undruggable" by reversible inhibitors.[1][2] Historically, the field has been dominated by electrophiles targeting cysteine, the most nucleophilic amino acid residue. However, the low abundance of cysteine in protein binding sites has limited the scope of this approach.[3][4]

The re-emergence of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has provided a powerful new tool to overcome this limitation.[5][6] Aryl sulfonyl fluorides (Ar-SO₂F) are a class of "privileged" electrophilic warheads that possess a unique balance of stability in aqueous environments and reactivity toward a broader range of nucleophilic amino acid residues, including tyrosine, lysine, serine, threonine, and histidine.[7][8][9] This capability dramatically expands the portion of the proteome that can be targeted covalently.

The 5-iodobenzenesulfonyl fluoride scaffold is particularly noteworthy. While being a potent reactive group in its own right, the iodine atom serves as a versatile synthetic handle. It allows for the subsequent installation of reporter tags, such as alkynes or azides for click chemistry, or other functionalities through cross-coupling reactions, making it an invaluable starting point for creating sophisticated chemical probes.

The Chemistry of Covalent Engagement: Mechanism and Selectivity

The utility of aryl sulfonyl fluorides stems from the electrophilic nature of the sulfur(VI) center. Nucleophilic side chains of amino acids can attack this sulfur, displacing the fluoride anion and forming a stable sulfonate or sulfonamide linkage.

Key Reactive Residues and Their Microenvironment:

  • Tyrosine: The phenolate anion of tyrosine is a potent nucleophile. The reactivity of a specific tyrosine residue is highly dependent on its local microenvironment. Proximity to basic residues like lysine, arginine, or histidine can lower the pKa of the tyrosine's hydroxyl group, increasing the concentration of the more reactive phenolate form and promoting covalent modification.[3]

  • Lysine: The unprotonated ε-amino group of lysine is also nucleophilic. Its reactivity is enhanced in microenvironments where its pKa is lowered, for example, through proximity to acidic residues like glutamate or aspartate.[3][7][10]

  • Serine, Threonine, and Histidine: These residues are also known targets, particularly within the active sites of enzymes where their nucleophilicity is catalytically enhanced.[4][7][8]

The context-dependent nature of this reactivity is a key advantage. A sulfonyl fluoride probe is unlikely to react with every exposed tyrosine or lysine on a protein's surface. Instead, it selectively labels residues in specific microenvironments, such as binding pockets or allosteric sites, that enhance their nucleophilicity.[3] This inherent selectivity makes them powerful tools for mapping these "ligandable" sites across the proteome.

Caption: Mechanism of tyrosine modification by an aryl sulfonyl fluoride probe.

Application: Chemoproteomic Profiling for Target Discovery

One of the most powerful applications of aryl sulfonyl fluorides is in chemoproteomics, specifically for activity-based protein profiling (ABPP). This technique enables the global, unbiased identification of protein targets that can be engaged by a small molecule in a native biological system.[11] Probes based on the 5-iodobenzenesulfonyl fluoride scaffold can be functionalized with a clickable alkyne handle to facilitate this workflow.

The overall experimental logic involves treating a biological sample (live cells or lysates) with the probe, using click chemistry to attach a biotin reporter tag to probe-modified proteins, enriching these proteins with streptavidin, and finally identifying them by mass spectrometry.

Chemoproteomic_Workflow start Live Cells or Lysate probe_treatment Treat with Alkyne-SO₂F Probe start->probe_treatment lysis Cell Lysis & Proteome Extraction probe_treatment->lysis click_chem Click Chemistry (Biotin-Azide) lysis->click_chem enrichment Streptavidin Affinity Purification click_chem->enrichment digestion On-Bead Tryptic Digestion enrichment->digestion lcms LC-MS/MS Analysis digestion->lcms analysis Data Analysis: Identify Modified Peptides & Proteins lcms->analysis

Caption: General workflow for chemoproteomic profiling using a clickable sulfonyl fluoride probe.

Detailed Experimental Protocols

The following protocols provide a framework for conducting chemoproteomic experiments. Optimization of probe concentration and incubation times is critical and should be determined empirically for each new probe and biological system.

Protocol 1: Global Profiling of Ligandable Sites in Live Cells

This protocol outlines the direct identification of probe-modified proteins from intact cells.

Materials:

  • Clickable sulfonyl fluoride probe (e.g., 4-ethynylbenzenesulfonyl fluoride) dissolved in DMSO.

  • Cultured mammalian cells (e.g., Jurkat, HEK293T).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS), ice-cold.

  • Lysis Buffer: RIPA or similar buffer containing protease inhibitors.

  • Click Chemistry Reagents: Biotin-Azide, CuSO₄, TBTA ligand, Sodium Ascorbate.

  • Streptavidin-agarose beads.

  • Wash Buffers: 1% SDS in PBS, 8M Urea, PBS.

  • Digestion Buffer: 50 mM Ammonium Bicarbonate (AmBic).

  • Reducing Agent: 10 mM Dithiothreitol (DTT) in AmBic.

  • Alkylating Agent: 55 mM Iodoacetamide (IAA) in AmBic.

  • Trypsin, sequencing grade.

  • Formic Acid (FA).

Procedure:

  • Probe Treatment: Treat cultured cells with the sulfonyl fluoride probe (e.g., 10-100 µM final concentration) or DMSO vehicle control in serum-free media for 1-4 hours at 37°C.

  • Cell Harvesting: Wash cells three times with ice-cold PBS to remove excess probe. Scrape or aspirate cells and pellet by centrifugation (500 x g, 5 min, 4°C).

  • Lysis: Resuspend the cell pellet in Lysis Buffer, sonicate briefly to shear DNA, and clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C). Determine protein concentration using a BCA assay.

  • Click Reaction: To 1 mg of proteome in 1 mL, add the click chemistry reagents sequentially: Biotin-Azide (100 µM), CuSO₄ (1 mM), TBTA (100 µM), and freshly prepared Sodium Ascorbate (1 mM). Incubate for 1 hour at room temperature with gentle rotation.

  • Protein Precipitation: Precipitate proteins to remove excess reagents, for example, using a chloroform/methanol precipitation method. Resuspend the protein pellet in PBS containing 1% SDS.

  • Streptavidin Enrichment: Add streptavidin-agarose beads (e.g., 50 µL of slurry) to the solubilized proteome. Incubate for 2-4 hours at room temperature with rotation to capture biotinylated proteins.

  • On-Bead Washing: Pellet the beads and wash sequentially with 1% SDS in PBS (3x), 8M Urea in 100 mM Tris-HCl pH 8.0 (3x), and PBS (3x) to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend beads in 50 mM AmBic.

    • Add DTT to 10 mM and incubate at 55°C for 30 minutes.

    • Cool to room temperature, add IAA to 55 mM, and incubate in the dark for 20 minutes.

    • Add sequencing-grade trypsin (1 µg) and incubate overnight at 37°C with shaking.[12]

  • Peptide Elution: Pellet the beads and collect the supernatant containing the digested peptides. Elute remaining peptides from the beads with two washes of 60% acetonitrile/0.1% formic acid.[12]

  • Sample Preparation for MS: Combine all peptide-containing supernatants and dry in a vacuum centrifuge. Desalt the peptides using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.

Protocol 2: Mass Spectrometry and Data Analysis

Instrumentation and Acquisition:

  • Analyze desalted peptides using a high-resolution Orbitrap mass spectrometer (e.g., Thermo Q Exactive or Orbitrap Exploris) coupled to a nano-flow HPLC system.

  • Load peptides onto a C18 trap column and separate on a C18 analytical column (e.g., 75 µm ID x 25 cm) using a gradient of 5-40% acetonitrile in 0.1% formic acid over 90-120 minutes.[13]

  • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, acquiring a high-resolution MS1 scan followed by MS/MS scans of the top 15-20 most abundant precursor ions.

Data Analysis:

  • Database Search: Use a search algorithm like MaxQuant, Sequest, or Comet to search the raw MS data against a relevant protein database (e.g., UniProt Human).

  • Specify Modifications: Critically, include the mass of the sulfonyl fluoride probe adduct as a variable modification on potential target residues.

    • Adduct Mass Calculation: Mass of (Probe - Fluorine + Target Residue Side Chain) - Mass of (Target Residue Side Chain). For example, for tyrosine modification, the net mass shift is the mass of the Ar-SO₂ group.

  • Data Filtering and Interpretation:

    • Filter results to a high confidence level (e.g., 1% peptide and protein FDR).

    • Identify peptides that are significantly enriched in the probe-treated sample compared to the DMSO control.

    • Manually inspect MS/MS spectra of modified peptides to confirm the site of modification.

Stability and Reactivity Considerations

Not all sulfonyl fluoride scaffolds are created equal. Their stability and reactivity are influenced by the electronic and steric properties of the aryl ring.[14][15][16] It is essential to characterize these properties for any new probe.

ParameterImportanceExperimental Approach
Aqueous Stability Ensures the probe survives long enough in biological media to engage its target without rapid hydrolysis.[14][17]Incubate probe in PBS (pH 7.4) at 37°C. Monitor the disappearance of the parent compound over time using RP-HPLC or LC-MS. Calculate the half-life (t₁/₂).
Proteome Reactivity Determines the probe's general promiscuity. Highly reactive probes may have more off-targets.Incubate the probe with a cell lysate and measure the rate of parent compound depletion by LC-MS. Compare rates between different probes.
Residue Selectivity Confirms which amino acids are preferentially targeted by the probe.Analyze chemoproteomic data to determine the ratio of modifications on Tyr, Lys, Ser, etc. This reveals the intrinsic preference of the warhead.

A useful probe generally possesses a balance of properties: sufficient stability to reach its target (half-life > 4-6 hours in buffer) but reactive enough to form a covalent bond in a reasonable timeframe.[15]

Conclusion and Future Outlook

Aryl sulfonyl fluorides, including versatile scaffolds like 5-iodobenzenesulfonyl fluoride, have firmly established themselves as indispensable tools in covalent drug discovery.[8][10] They provide a robust chemical platform for moving beyond cysteine to target a wide array of nucleophilic residues, thereby unlocking new therapeutic targets.[4] The protocols and principles outlined in this guide provide a foundation for researchers to design and execute chemoproteomic experiments to identify novel ligandable sites, validate targets, and accelerate the development of next-generation covalent medicines. Future innovations will likely focus on developing heteroaryl sulfonyl fluorides with improved drug-like properties and even greater selectivity.[18]

References

  • Chen, Y., Craven, G.B., Kamber, R.A., Cuesta, A., Zhersh, S., Moroz, Y.S., Bassik, M.C., & Taunton, J. (n.d.). Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. eScholarship, University of California. [Link]

  • Willems, L. I., Overkleeft, H. S., van Kasteren, S. I., & van der Marel, G. A. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemical biology, 20(4), 541–548. [Link]

  • Zanon, P. R., Am Ende, C. W., & Johnson, D. S. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. RSC chemical biology, 2(2), 652–665. [Link]

  • Willems, L. I., Overkleeft, H. S., van Kasteren, S. I., & van der Marel, G. A. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Request PDF. [Link]

  • (n.d.). MSV000090778 - MassIVE Dataset Summary. MassIVE. [Link]

  • Jones, L. H., Narayanan, A., & Jones, B. J. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC medicinal chemistry, 11(1), 16–25. [Link]

  • Kelly, J. W., & Grimster, N. P. (2012). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society, 134(46), 18861–18873. [Link]

  • Pellegrino, J., & Johnson, D. S. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. ChemMedChem, 15(22), 2176–2184. [Link]

  • (n.d.). Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. [Link]

  • Varga, Z., & Kele, P. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International journal of molecular sciences, 24(7), 6484. [Link]

  • Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Bioorganic & medicinal chemistry letters, 25(10), 2007–2014. [Link]

  • Jones, L. H., & Am Ende, C. W. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. MedChemComm, 14(10), 1833–1840. [Link]

  • Doherty, A. E., Oxford, C., Mazumder, F., et al. (2026). Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv. [Link]

  • Jones, L. H., & Am Ende, C. W. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert opinion on drug discovery, 18(6), 615–626. [Link]

  • Jones, L. H., & Am Ende, C. W. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Trends in pharmacological sciences, 45(1), 16–29. [Link]

  • Pellegrino, J., & Johnson, D. S. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. ChemMedChem, 15(22), 2176–2184. [Link]

  • Sun, C., & Cai, Z. (2020). The oxidation of cysteine-containing peptides caused by perfluoroalkane sulfonyl fluorides. Journal of hazardous materials, 385, 121564. [Link]

  • (n.d.). Protocols. QB3 Berkeley. [Link]

  • Bo-An, P., & Tang, H. (2012). Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from a Drug Acyl Glucuronide Metabolite. Drug metabolism and disposition: the biological fate of chemicals, 40(6), 1102–1112. [Link]

  • (n.d.). Examples of functionalized arylsulfonyl fluorides as activity‐based probes. ResearchGate. [Link]

  • (n.d.). Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. eScholarship. [Link]

  • (2025, February 24). Targeted Covalent Inhibitor Synthesis. YouTube. [Link]

  • Chait, B. T. (1990). Origin and Removal of Adducts. The Rockefeller University. [Link]

  • Doherty, A. E., Oxford, C., Mazumder, F., et al. (2026). Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. Request PDF. [Link]

  • Lu, H. (2017). The Application of Fluorine-Containing Reagents in Structural Proteomics. Molecules (Basel, Switzerland), 22(3), 433. [Link]

  • G. T., & D. A. (2020). Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity. ChemRxiv. [Link]

  • Doyle, A. G. (2015, July 15). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. The Doyle Group. [Link]

  • (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]

  • MacCoss, M. J., & Bruce, J. E. (2021, June 25). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. [Link]

  • L. H. (2018). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. Angewandte Chemie (International ed. in English), 57(30), 9296–9310. [Link]

  • Kelly, J. W. (2015). Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates. Journal of the American Chemical Society, 137(9), 3360–3370. [Link]

  • Antunes, A. M. M., & Candeias, N. R. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International journal of molecular sciences, 20(8), 2003. [Link]

  • van der Wouden, M., & Heitman, L. H. (2022). Development of subtype-selective covalent ligands for the adenosine A2B receptor by tuning the reactive group. RSC medicinal chemistry, 13(5), 589–599. [Link]

  • Pham, T., & Rendina, L. M. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular pharmaceutics, 20(2), 1022–1032. [Link]

  • (n.d.). Sulfur - fluorine bond in PET radiochemistry. [Link]

  • Paquin, J. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Beilstein journal of organic chemistry, 20, 269–285. [Link]

  • Hoshi, A. (1988). Enhanced Antitumor Effect of 5′-Deoxy-5-fluorouridine by Oral Administration with l-Cysteine. Japanese journal of cancer research: Gann, 79(6), 776–782. [Link]

  • Sun, C., & Cai, Z. (2020). The Oxidation of Cysteine-containing Peptides Caused by Perfluoroalkane Sulfonyl Fluorides. Request PDF. [Link]

  • (n.d.). In air, a 2000-mL one-necked, round-bottomed flask (24/40), equipped with a Teflon-coated egg-shaped magnetic stirbar (3/4″ × 2″). Organic Syntheses Procedure. [Link]

  • (2026, February 27). Protocols. UC Davis Proteomics Core Facility. [Link]

  • Hoshi, A. (1988). Enhanced antitumor effect of 5'-deoxy-5-fluorouridine by oral administration with L-cysteine. Gan, 79(6), 776–782. [Link]

  • Jones, G. (2023, August 24). The synthesis and application of a colour-switch β-arylethenesulfonyl fluoride fluorescent probe in the detection of serum albumin. La Trobe University. [Link]

Sources

Method

Application Notes and Protocols for the Fluorosulfonylation of Amino Acids Using 5-Iodobenzenesulfonyl Fluoride

Introduction: The Strategic Value of N-Arylsulfonyl Amino Acids in Modern Drug Discovery The incorporation of sulfonyl groups into small molecules is a time-honored strategy in medicinal chemistry.[1] The sulfonamide fun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of N-Arylsulfonyl Amino Acids in Modern Drug Discovery

The incorporation of sulfonyl groups into small molecules is a time-honored strategy in medicinal chemistry.[1] The sulfonamide functional group, a cornerstone of this approach, is present in a wide array of therapeutic agents, owing to its unique physicochemical properties. It can act as a bioisostere for carboxylic acids, amides, and other functional groups, while also offering metabolic stability and the ability to form crucial hydrogen bond interactions with biological targets.[1] When appended to the nitrogen atom of an amino acid, the resulting N-arylsulfonyl amino acid derivatives become powerful building blocks for constructing complex molecules with tailored pharmacological profiles. These derivatives are integral to the development of novel therapeutics, including enzyme inhibitors and fungicides.[2][3]

This guide focuses on the use of 5-iodobenzenesulfonyl fluoride as a strategic reagent for the N-sulfonylation of amino acids. This particular reagent offers a dual advantage: the sulfonyl fluoride moiety provides a robust and chemoselective handle for reaction with the amino group, while the iodine atom serves as a versatile anchor for subsequent chemical modifications, such as palladium-catalyzed cross-coupling reactions. This opens avenues for creating diverse molecular libraries from a common N-sulfonylated amino acid scaffold.

The following sections will provide a detailed protocol for the fluorosulfonylation of a model amino acid, explain the underlying chemical principles, and discuss the applications of the resulting products in drug development and chemical biology.

The Reagent: 5-Iodobenzenesulfonyl Fluoride and the Power of SuFEx Chemistry

5-Iodobenzenesulfonyl fluoride belongs to a class of reagents that are central to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry . SuFEx is a "click chemistry" paradigm, characterized by reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[4] Sulfonyl fluorides (R-SO₂F) are generally more stable and less prone to hydrolysis than their sulfonyl chloride (R-SO₂Cl) counterparts, making them ideal for a range of applications, including bioconjugation and materials science.[5]

The reaction between a sulfonyl fluoride and a primary amine, such as the alpha-amino group of an amino acid, proceeds via nucleophilic attack of the amine on the electron-deficient sulfur atom, leading to the formation of a stable sulfonamide bond and the displacement of a fluoride ion.

Reaction Mechanism and Workflow

The overall transformation involves the reaction of an amino acid (with its carboxylic acid potentially protected as an ester) with 5-iodobenzenesulfonyl fluoride in the presence of a suitable base.

Reaction Mechanism

The reaction proceeds through a nucleophilic substitution at the sulfur center. The key steps are:

  • Deprotonation: The base removes a proton from the amino group of the amino acid, increasing its nucleophilicity.

  • Nucleophilic Attack: The resulting amino anion attacks the electrophilic sulfur atom of the 5-iodobenzenesulfonyl fluoride.

  • Fluoride Displacement: The sulfur-fluorine bond breaks, and the fluoride ion is eliminated, forming the stable N-S sulfonamide bond.

G start Start: Amino Acid Ester & Reagents dissolve Dissolve Amino Acid Ester in a suitable solvent (e.g., ACN, THF) start->dissolve add_base Add Base (e.g., DIPEA, Et₃N) dissolve->add_base add_sulfonyl_fluoride Add 5-Iodobenzenesulfonyl Fluoride add_base->add_sulfonyl_fluoride react Stir at Room Temperature (Monitor by TLC/LC-MS) add_sulfonyl_fluoride->react workup Aqueous Workup (e.g., EtOAc extraction, brine wash) react->workup dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (e.g., Flash Chromatography) concentrate->purify characterize Characterization (NMR, HRMS, HPLC) purify->characterize final_product Final Product: N-(5-Iodobenzenesulfonyl) Amino Acid Ester characterize->final_product

Caption: Experimental workflow for N-sulfonylation of an amino acid ester.

Detailed Experimental Protocol: Synthesis of Ethyl N-(5-Iodobenzenesulfonyl)glycinate

This protocol describes the synthesis of a model N-sulfonylated amino acid, using glycine ethyl ester hydrochloride as the starting material.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
Glycine ethyl ester hydrochloride139.571.01.0
5-Iodobenzenesulfonyl fluoride302.061.11.1
Diisopropylethylamine (DIPEA)129.242.52.5
Acetonitrile (ACN), anhydrous41.05--
Ethyl acetate (EtOAc)88.11--
1 M Hydrochloric acid (HCl)36.46--
Saturated sodium bicarbonate (NaHCO₃)84.01--
Saturated sodium chloride (Brine)58.44--
Anhydrous sodium sulfate (Na₂SO₄)142.04--

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add glycine ethyl ester hydrochloride (139.6 mg, 1.0 mmol).

  • Solvent and Base Addition: Add anhydrous acetonitrile (10 mL) to the flask. Stir the resulting suspension and add diisopropylethylamine (DIPEA) (0.44 mL, 2.5 mmol). The suspension should become a clear solution as the free base of the amino acid ester is formed.

  • Reagent Addition: To the stirred solution, add 5-iodobenzenesulfonyl fluoride (332.3 mg, 1.1 mmol) portion-wise over 2 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amino acid ester is consumed (typically 2-4 hours).

  • Quenching and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile. Redissolve the residue in ethyl acetate (20 mL). Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (1 x 10 mL), and brine (1 x 10 mL).

    • Causality Note: The acidic wash removes excess DIPEA, while the bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure ethyl N-(5-iodobenzenesulfonyl)glycinate. [6]8. Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Characterization of N-(5-Iodobenzenesulfonyl) Amino Acids

Accurate characterization is crucial to confirm the structure and purity of the synthesized product.

TechniqueExpected Observations for Ethyl N-(5-Iodobenzenesulfonyl)glycinate
¹H NMR - Appearance of aromatic protons in the region of 7.5-8.5 ppm with a characteristic splitting pattern for the 1,3,4-trisubstituted benzene ring.- A triplet corresponding to the -NH proton, which may couple to the adjacent CH₂ group.- Signals for the glycine CH₂ and the ethyl ester (quartet and triplet).
¹³C NMR - Aromatic carbon signals, with the carbon bearing the iodine atom appearing at a distinct upfield chemical shift.- Signals for the carbonyl carbon of the ester, and the aliphatic carbons of the glycine and ethyl groups.
HRMS (ESI+) - Accurate mass measurement corresponding to the [M+H]⁺ or [M+Na]⁺ adduct of the product, confirming the elemental composition.
FT-IR - Characteristic stretches for the S=O bonds of the sulfonamide (approx. 1350 and 1160 cm⁻¹).- N-H stretching vibration (approx. 3300 cm⁻¹).- C=O stretch of the ester (approx. 1740 cm⁻¹).

Applications and Future Directions

The N-(5-iodobenzenesulfonyl) amino acids are not merely final products but versatile intermediates for further chemical exploration.

  • Drug Discovery Scaffolds: These compounds can be directly screened for biological activity or used in peptide synthesis to introduce a sulfonamide linkage into a peptide backbone. [7]The sulfonamide can mimic a peptide bond, enhance stability, or provide new binding interactions. [3]* Post-Synthetic Modification: The aryl iodide functionality is a powerful handle for diversification. It can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the late-stage introduction of a wide range of substituents, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

  • Bioconjugation and Probes: The sulfonylated amino acid can be incorporated into peptides or proteins. The iodine atom can then be used for radiolabeling (e.g., with radioactive iodine isotopes) for imaging applications or for attaching fluorescent probes or other tags.

G start N-(5-Iodobenzenesulfonyl) Amino Acid suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) start->suzuki Pd Catalyst, Boronic Acid sonogashira Sonogashira Coupling (Alkynes) start->sonogashira Pd/Cu Catalysts, Terminal Alkyne buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd Catalyst, Amine library Diverse Molecular Library for SAR Studies suzuki->library sonogashira->library buchwald->library

Caption: Diversification of N-(5-iodobenzenesulfonyl) amino acids via cross-coupling.

Conclusion

The fluorosulfonylation of amino acids using 5-iodobenzenesulfonyl fluoride is a robust and highly strategic method for synthesizing valuable building blocks for drug discovery and chemical biology. The stability and selective reactivity of the sulfonyl fluoride group, combined with the synthetic versatility of the iodo-substituent, provide researchers with a powerful tool for creating novel molecular architectures with enhanced pharmacological properties. The protocols and principles outlined in this guide offer a solid foundation for the successful application of this methodology in the laboratory.

References

  • Cederbaum, F., De Mesmaeker, A., Jeanguenat, A., Kempf, H. J., Lamberth, C., Schnyder, A., Zeller, M., & Zeun, R. (2003). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA, 57(11), 680-684. [Link]

  • (Reference not directly cited in text)
  • Lama, R., et al. (2020). Discovery of N-sulfonylated aminosalicylic acids as dual MCL-1/BCL-xL inhibitors. European Journal of Medicinal Chemistry, 207, 112773. [Link]

  • Wang, L., et al. (2015). Application of Sulfonyl in Drug Design. Pharmaceutical Fronts, 2(1), 1-15. [Link]

  • Zografos, A. L. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Chemistry, 3(3), 886-911. [Link]

  • (Reference not directly cited in text)
  • (Reference not directly cited in text)
  • Kramer, J. R., & Deming, T. J. (2010). General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. Biomacromolecules, 11(12), 3668–3672. [Link]

  • (Reference not directly cited in text)
  • (Reference not directly cited in text)
  • (Reference not directly cited in text)
  • Mukherjee, H., et al. (2020). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Bioorganic & Medicinal Chemistry, 28(1), 115181. [Link]

  • (Reference not directly cited in text)
  • (Reference not directly cited in text)
  • (Reference not directly cited in text)
  • Hartrampf, N., et al. (2021). Backbone N-amination of peptides. Methods in Enzymology, 656, 271-292. [Link]

Sources

Application

Application Note: 5-Iodobenzenesulfonyl Fluoride as a Precision SuFEx Probe in Chemical Proteomics

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized activity-based protein profiling (ABPP) and targeted covalent inhibitor design 1. Within this class of electrophiles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized activity-based protein profiling (ABPP) and targeted covalent inhibitor design 1. Within this class of electrophiles, 5-Iodobenzenesulfonyl fluoride (5-IBSF) emerges as a highly versatile chemical probe. By combining the context-specific reactivity of the sulfonyl fluoride warhead with the unique analytical signatures of an iodine atom, 5-IBSF enables researchers to seamlessly transition from in situ proteome labeling to high-confidence mass spectrometry (MS) identification and X-ray crystallographic structural validation 2.

This guide provides a comprehensive, self-validating methodology for deploying 5-IBSF in complex biological matrices.

Mechanistic Rationale & Chemical Properties

Sulfonyl fluorides are "privileged" electrophiles because they are virtually inert in aqueous environments until they encounter a specific activating microenvironment—typically a protein binding pocket that lowers the pKa of a target nucleophile or provides proximity-driven stabilization 3.

While traditional probes like AEBSF are widely used to target serine proteases 4, the rational incorporation of an iodine atom in 5-IBSF provides two distinct advantages:

  • Mass Spectrometry (MS) Signature: The addition of the iodobenzenesulfonyl group results in a massive, highly specific monoisotopic mass shift (+266.8976 Da). Because iodine is monoisotopic ( 127 I) and possesses a distinct mass defect, labeled peptides are easily distinguished from background noise in complex LC-MS/MS spectra.

  • Crystallographic Phasing: Historically, iodobenzenesulfonyl derivatives (like PIPSYL) have been critical heavy-atom derivatives for anomalous dispersion in X-ray crystallography, allowing for precise phase determination and spatial mapping of enzyme active sites 56.

Quantitative Profiling of Target Residues

When utilizing 5-IBSF, researchers must account for the native pKa of target residues and the microenvironment shifts required for SuFEx activation.

Target Amino AcidNative pKaReactivity Context / MechanismCovalent Adduct FormedMass Shift (Da)
Serine (Ser) ~13.0Catalytic triads (Proteases); pKa lowered by local His/AspSulfonate ester+266.8976
Tyrosine (Tyr) ~10.0Proximity-driven SuFEx; H-bond networksSulfonate ester+266.8976
Lysine (Lys) ~10.5Microenvironment pKa shift; hydrophobic pocketsSulfonamide+266.8976
Histidine (His) ~6.0Metal-binding sites; nucleophilic attackSulfonamide+266.8976

Experimental Workflows & Visualizations

Workflow Step1 1. Cell Lysis & Proteome Extraction (HEPES Buffer, Non-nucleophilic) Step2 2. SuFEx Probe Incubation (5-IBSF, 10-50 µM, 1h, 25°C) Step1->Step2 Standardize Protein Conc. Step3 3. Protein Precipitation (MeOH/CHCl3 to remove free probe) Step2->Step3 Quench Reaction Step4 4. Proteolytic Digestion (Trypsin/Lys-C Cleavage) Step3->Step4 Resuspend & Reduce/Alkylate Step5 5. LC-MS/MS Analysis (Detection of +266.90 Da Mass Shift) Step4->Step5 Desalt Peptides

Fig 1. Step-by-step chemical proteomics workflow utilizing 5-IBSF for target identification.

Mechanism Probe 5-IBSF Probe (Electrophile) Complex Proximity-Driven Complex (Non-covalent interaction) Probe->Complex Target Protein Target (Ser/Tyr/Lys/His) Target->Complex Transition Sulfur(VI) Transition State (Nucleophilic Attack) Complex->Transition Microenvironment Activation Product Covalent Adduct (+266.90 Da Mass Shift) Transition->Product Loss of Fluoride (-HF)

Fig 2. Proximity-driven Sulfur(VI) Fluoride Exchange (SuFEx) mechanism of 5-IBSF with proteins.

Experimental Design: The Self-Validating System

To ensure scientific integrity and eliminate false positives (e.g., non-specific collision labeling), this protocol mandates a 3-Arm Control System :

  • Arm A (Experimental): Native Lysate + 5-IBSF.

  • Arm B (Thermal Denaturation Control): Lysate boiled at 95°C for 10 mins prior to probe addition. Causality: Destroys the 3D microenvironment. True SuFEx labeling is proximity-driven and will be abolished in this arm.

  • Arm C (Competitive Control): Lysate pre-incubated with 1 mM AEBSF (a broad-spectrum sulfonyl fluoride) for 30 mins before adding 5-IBSF. Causality: Validates that 5-IBSF is engaging specific active/allosteric sites rather than non-specifically adhering to the protein surface.

Protocol 1: In Situ Proteome Labeling & Quenching

Reagents & Buffers:

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% NP-40, EDTA-free protease inhibitor cocktail.

    • Expert Insight:Do NOT use Tris buffer or PMSF/AEBSF in your lysis buffer. Tris contains a primary amine that can slowly compete for the probe. PMSF and AEBSF are sulfonyl fluorides themselves and will permanently block the target sites you are trying to profile 4.

  • Probe Stock: 50 mM 5-IBSF in anhydrous DMSO.

Step-by-Step Methodology:

  • Lysate Preparation: Lyse cells using Dounce homogenization or sonication on ice. Centrifuge at 20,000 × g for 15 mins at 4°C to clear cellular debris.

  • Standardization: Quantify protein concentration using a BCA assay. Dilute all samples to exactly 2.0 mg/mL using Lysis Buffer.

  • Control Setup: Aliquot 500 µL of lysate into three tubes (Arms A, B, and C). Treat Arm B at 95°C for 10 mins, then cool to room temperature. Pre-treat Arm C with 1 mM AEBSF for 30 mins.

  • Probe Incubation: Add 5-IBSF to a final concentration of 50 µM to all tubes. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent artifactual protein precipitation. Incubate at 25°C for 1 hour with gentle end-over-end rotation.

  • Reaction Quenching (Chloroform/Methanol Precipitation):

    • Causality: Simple dialysis is too slow and allows the reaction to continue. Chloroform/Methanol precipitation immediately denatures the proteome (stopping the reaction) and completely strips away unreacted lipophilic probe.

    • Add 2 volumes (1 mL) of Methanol, 0.5 volumes (250 µL) of Chloroform, and 1.5 volumes (750 µL) of LC-MS grade water.

    • Vortex vigorously and centrifuge at 10,000 × g for 5 mins.

    • Discard the upper aqueous layer. Add 2 volumes (1 mL) of Methanol, vortex, and centrifuge at 10,000 × g for 5 mins to pellet the protein. Air-dry the pellet for 10 mins.

Protocol 2: Sample Preparation for LC-MS/MS

Step-by-Step Methodology:

  • Resuspension: Resuspend the dried protein pellet in 100 µL of 8M Urea in 50 mM HEPES (pH 8.0). Sonicate briefly if necessary.

    • Expert Insight: Complete unfolding is critical to expose the covalently modified residues to proteolytic enzymes.

  • Reduction & Alkylation: Add TCEP to a final concentration of 5 mM and incubate at 37°C for 30 mins. Add Iodoacetamide (IAA) to a final concentration of 10 mM and incubate in the dark at room temperature for 30 mins.

  • Proteolytic Digestion: Dilute the Urea concentration to < 2M by adding 300 µL of 50 mM HEPES (pH 8.0). Add Trypsin/Lys-C mix at a 1:50 (enzyme:protein) ratio. Digest overnight at 37°C.

  • Acidification & Desalting: Quench the digestion by adding Formic Acid to a final concentration of 1% (pH < 3). Desalt the peptides using C18 StageTips or Sep-Pak cartridges. Elute in 80% Acetonitrile / 0.1% Formic Acid, and dry via vacuum centrifugation.

  • LC-MS/MS Parameters: Resuspend in 0.1% Formic Acid. Analyze via high-resolution MS (e.g., Orbitrap).

    • Search Parameters: Set a dynamic modification for +266.8976 Da on Serine, Tyrosine, Lysine, and Histidine. Set Carbamidomethylation (+57.0215 Da) on Cysteine as a static modification.

Data Analysis & Target Validation

When analyzing the output data, true targets of 5-IBSF will exhibit the following characteristics:

  • High Spectral Count in Arm A: Robust detection of the +266.8976 Da mass shift on specific residues.

  • Depletion in Arm B: Absence of the modification in the heat-denatured control confirms the reaction required a folded, functional 3D microenvironment.

  • Depletion in Arm C: Absence of the modification in the AEBSF-competed control confirms the labeling was driven specifically by the sulfonyl fluoride warhead engaging the active site.

By leveraging the unique mass defect of the iodine atom, false discovery rates (FDR) for modified peptides can be aggressively minimized, making 5-IBSF an unparalleled tool in the chemical proteomics arsenal.

References

  • A Chemical Proteomic Approach to Reveal the Cellular Targets of Anti-Protozoan Unnatural Products. White Rose eTheses Online.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH173EiZKxsxiQwjk7GeQFMTnB5oBkgOJixY5d8GZLhEWh09Do_NGOtAA5F3yL5DYPnOjJ6wTf2UQdqgDrFfiIKWohvDVE5HhMtaNF-ObhwIBMr2pAKqXe0QF_JroclM4LaXeF9OV_VrOm2KBicLA7ze0_U0USXUG1aIIUwZZedFDu-0v2VpWk=]
  • Gadolinium-Cyclic 1,4,7,10-Tetraazacyclododecane-1,4,7,10-Tetraacetic Acid-Click-Sulfonyl Fluoride for Probing Serine Protease Activity in Magnetic Resonance Imaging. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcmA-WIQZ6vf7WnQxTYfNuCzCOXKyubMe7DgQxZDydSpuS3LLF97ayXNXvF1Vika6DpE-ltL67tkSwXOQHWNEhazO3pRksZFz908c7m6h5PQYmBPCvGRb1gALD5Qk5vVfKzDTFivHTNFt4jVaf]
  • Recent Advances of S–18F Radiochemistry for Positron Emission Tomography. ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn_XaVvfM5TLxLO0oWhUIkrZQ8TSd05Ee9leXfdbzGa3Wxpl0zi5WorpGpzjY0ItgBLkq7-5mI-ZQg4Vu7zQY6UdM-KxngUPmNCtVwiykz8jSJu_CsWcVMDyiQaOiK41Pq9C8g3DozF_KNf8M=]
  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuHuf81y8k0ZKexmNLXXYvm-QDMgztTC1sCFwVO1qXK2eITzHVlqQKCXF6dysdMUi9Bu4sF-_4lfVsqyzLSI8FApzZV47WLVC57OKrM7n1Ix5fqUIa--5XlzcF-ENIqVAmScAq]
  • The 3 A resolution structure of a D-galactose-binding protein for ... Researcher.life.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcgrVAtijL7tLPS9zrEF2OvkhF1F2BtJ774YcpSdNZxIdvh5AewedQKwa40P2-XR25n7IHAlkrnIAKNAzbcRO4lUk3ElbxMmkmOgWmEdw8U9dLjWBT55xWljoPkrJrXX9LMkLIQtt0sU6CazwXNPu6pujA1AFaHTFJl0NZMh7Gm8L0cYa_aetoy8efL52FiZ9Lpx8-b4cA5lpq146il7x3r6Wt37rCBsMiMFqkPSfdXYsA36YxeibpYbGDci3RKPAqnFN1Z1JZRFCZR9ThxkqBu7_kI7Q7gxH913rOKwfO7_YcRNzQl0YpJFTmWAMb-6nBGDzeNw==]
  • Water molecules participate in proteinase‐inhibitor interactions: Crystal structures of Leu¹⁸, Ala¹⁸, and Gly¹⁸ variants of turkey ovomucoid inhibitor third domain complexed with Streptomyces griseus proteinase B. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ5QwaIwwI7bub6djk9SeVqemKzscXw4pfj6Trz7B9trAzNmoHJogPIDslsOD3LmO2AZpFzRxqB0psmMXw4kaAcaDvi2uvXupscy_AyKE6TmTEtQeQz2NCc2nWvclNXlyPeYKkzTaFXil-jRZ2oWqhCw5gvU94x09eYjwYw1R_rlG7pueXrVvKtBbWVE7CrptERsf3pFp_RDQ4m7nVIlXU03DcwEMmvWJxTlL_yx0WgYYWST-yozePJy8Qgt8PZ-VG8dzzvQ0-T9fVrh17U_VTV8B6VTL9mMmiMXqpEf4AYbpXNwnKTL-QjKFSOdLpyp97sQCWLFOkGsQpTJ_2242fdOeHAXXUEdYnIF3VBuVFoIyiIVjzJQm4I67xH_B0fvFjvSAZVl_3U7BtRVHIf_wU-TsTC4qG]

Sources

Method

Application Note: Harnessing 5-Iodobenzenesulfonyl Fluoride for Advanced Bioconjugation via Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

An in-depth guide for researchers, scientists, and drug development professionals. Introduction: Beyond Conventional Bioconjugation In the landscape of modern drug development, chemical biology, and diagnostics, the abil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: Beyond Conventional Bioconjugation

In the landscape of modern drug development, chemical biology, and diagnostics, the ability to selectively and stably link functional molecules to biomacromolecules is paramount. This process, known as bioconjugation, is the cornerstone of technologies ranging from antibody-drug conjugates (ADCs) to proteomic probes and advanced biomaterials. While numerous chemistries have been developed, many suffer from limitations such as unstable linkages, lack of selectivity, or harsh reaction conditions.

Emerging as a powerful solution, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry offers a near-perfect "click" reaction for bioconjugation.[1][2][3] SuFEx is characterized by the remarkable balance of stability and reactivity of the sulfonyl fluoride (-SO₂F) moiety.[4][5] This group remains largely inert under physiological conditions but can be spurred to react with specific nucleophilic amino acid residues, forming exceptionally stable covalent bonds.[3][6]

This application note focuses on a particularly versatile SuFEx reagent: 5-Iodobenzenesulfonyl Fluoride (IBSF) . The unique architecture of IBSF presents a dual-functionality platform. The sulfonyl fluoride group serves as a highly efficient "warhead" for covalent protein modification, while the strategically positioned iodine atom acts as a versatile chemical handle for subsequent orthogonal modifications, such as palladium-catalyzed cross-couplings (e.g., Sonogashira, Suzuki) or radiolabeling. This guide provides the scientific rationale, expert insights, and detailed protocols for leveraging IBSF in advanced bioconjugation strategies.

Part 1: The Core Mechanism — SuFEx and Amino Acid Reactivity

The power of sulfonyl fluorides lies in the unique nature of the S(VI)-F bond. It is thermodynamically strong and resistant to hydrolysis and reduction, rendering the reagent stable in aqueous buffers.[4][7] However, upon encountering a suitable nucleophile, such as the side chain of an amino acid within a protein's specific microenvironment, the S-F bond can be activated, leading to a rapid and irreversible covalent bond formation.[3][8]

Key Amino Acid Targets:

While several nucleophilic residues can react with sulfonyl fluorides, the primary targets for highly selective bioconjugation are:

  • Tyrosine (Tyr): The phenolic hydroxyl group of tyrosine is an excellent nucleophile when deprotonated. Under mildly basic conditions (pH 8-9), sulfonyl fluorides react chemoselectively with tyrosine to form a highly stable sulfonate ester linkage.[9][10][11] This reaction is often favored due to the lower abundance of surface-accessible tyrosines compared to lysines, allowing for more site-specific modifications.[11]

  • Lysine (Lys): The primary amine of the lysine side chain can also react to form a robust sulfonamide bond.[8]

  • Serine (Ser) & Threonine (Thr): The aliphatic hydroxyl groups of these residues can be targeted, particularly when they are located in activated environments, such as the catalytic site of serine proteases.[9] Phenylmethylsulfonyl fluoride (PMSF) is a classic example of a serine protease inhibitor that functions via this mechanism.[9]

  • Histidine (His): The imidazole side chain of histidine has also been shown to be a potential target for sulfonyl fluorides.[8]

The selectivity of the reaction can be tuned by controlling the pH, as the nucleophilicity of each residue is dependent on its protonation state. The unique microenvironment of a specific residue on a protein surface can also dramatically enhance its reactivity, a principle known as "proximity-enabled reactivity."

The reaction between IBSF and a tyrosine residue proceeds via nucleophilic attack of the deprotonated phenolate on the electrophilic sulfur center, displacing the fluoride ion.

Caption: Mechanism of tyrosine modification using IBSF.

Part 2: Applications & Methodologies

The dual-functionality of IBSF opens avenues for sophisticated bioconjugation strategies that are difficult to achieve with conventional reagents.

ADCs are a powerful class of therapeutics that deliver potent cytotoxic agents directly to cancer cells.[12][13] A critical factor for ADC efficacy and safety is the homogeneity of the final product, which is largely determined by the site and number of conjugated drug molecules. Traditional lysine conjugation often results in a heterogeneous mixture, whereas IBSF allows for targeting less abundant and strategically located tyrosine residues.

The IBSF Advantage for ADCs: The protocol involves a two-stage process: first, the antibody is selectively labeled with IBSF. Second, the iodine handle is used to attach the cytotoxic payload via a robust carbon-carbon bond-forming reaction, such as Sonogashira coupling. This creates a more homogeneous ADC with a precisely controlled drug-to-antibody ratio (DAR).

ADC_Workflow cluster_step1 Step 1: Antibody Labeling cluster_step2 Step 2: Payload Attachment cluster_purification Purification & Analysis mAb Monoclonal Antibody (mAb) Labeled_mAb IBSF-labeled mAb mAb->Labeled_mAb IBSF IBSF Reagent IBSF->Labeled_mAb Final_ADC Homogeneous ADC Labeled_mAb->Final_ADC  Sonogashira Coupling  (Pd/Cu catalyst) Payload Alkyne-Payload Payload->Final_ADC Purify Purification (SEC) Final_ADC->Purify Analyze Characterization (LC-MS, HIC) Purify->Analyze

Caption: Two-stage workflow for constructing homogeneous ADCs using IBSF.

IBSF is an ideal scaffold for creating chemical probes for target identification and validation in chemoproteomics.[14] By pre-functionalizing IBSF at the iodine position with a bioorthogonal handle (e.g., an alkyne), a bifunctional probe can be synthesized. This probe can then be used to label proteins in complex biological samples like cell lysates. Following labeling, a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) can be attached via a standard click reaction like Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The IBSF Advantage for Probes: The extreme stability of the sulfonate ester bond ensures that the probe remains attached to its target protein throughout the harsh downstream steps of proteomic analysis, including cell lysis, protein denaturation, enzymatic digestion, and mass spectrometry.[14]

Probe_Workflow Probe IBSF-Alkyne Probe Labeled_Proteome Covalently Labeled Proteins Probe->Labeled_Proteome Lysate Cell Lysate (Proteome) Lysate->Labeled_Proteome Click_Reaction CuAAC Click Reaction Labeled_Proteome->Click_Reaction Reporter Azide-Biotin Reporter Tag Reporter->Click_Reaction Biotinylated_Proteins Biotinylated Proteins Click_Reaction->Biotinylated_Proteins Enrichment Streptavidin Enrichment Biotinylated_Proteins->Enrichment Analysis On-Bead Digestion & LC-MS/MS Analysis Enrichment->Analysis Targets Identified Protein Targets Analysis->Targets

Caption: Chemoproteomics workflow using an IBSF-based probe.

Part 3: Experimental Protocols

Disclaimer: These protocols provide a general framework. Optimal conditions, including reagent stoichiometry, pH, and reaction time, should be determined empirically for each specific protein.

This protocol describes the fundamental steps for labeling a protein with IBSF, using Bovine Serum Albumin (BSA) as a model.

A. Materials & Reagents

  • Target Protein (e.g., BSA): 5 mg/mL solution in 1x Phosphate-Buffered Saline (PBS), pH 7.4

  • 5-Iodobenzenesulfonyl Fluoride (IBSF): 100 mM stock solution in anhydrous DMSO

  • Reaction Buffer: 100 mM Sodium Borate, pH 8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

B. Experimental Procedure

  • Buffer Exchange: Equilibrate the protein solution into the Reaction Buffer (pH 8.5) using a desalting column or dialysis. Adjust the final protein concentration to 2-5 mg/mL.

    • Expert Insight: A pH of 8.5 to 9.0 is crucial to deprotonate the tyrosine phenolic group (pKa ~10), significantly increasing its nucleophilicity towards the sulfonyl fluoride.[10]

  • Reagent Preparation: Immediately before use, dilute the 100 mM IBSF stock solution in anhydrous DMSO to a working concentration (e.g., 10 mM) with additional DMSO.

  • Conjugation Reaction:

    • Add a 20 to 100-fold molar excess of IBSF solution to the protein solution. The final concentration of DMSO should not exceed 10% (v/v) to avoid protein denaturation.

    • Example: To 1 mL of a 30 µM protein solution, add 6 µL of 10 mM IBSF for a 20-fold molar excess.

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Quenching: Add the Quenching Solution to a final concentration of 50 mM Tris. Incubate for 30 minutes at room temperature.

    • Expert Insight: The primary amine in Tris buffer acts as a scavenger, reacting with any excess IBSF to terminate the reaction.

  • Purification: Remove excess, unreacted IBSF and quenching reagent by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • LC-MS: Analyze the purified conjugate to confirm the mass increase corresponding to the addition of one or more IBSF molecules (Mass of IBSF moiety = 296.99 Da).

    • Bradford/BCA Assay: Determine the final concentration of the labeled protein.

This protocol outlines the attachment of an alkyne-containing payload to an IBSF-labeled protein.

A. Materials & Reagents

  • IBSF-labeled Protein (from Protocol 1): 2-5 mg/mL in a nitrogen-sparged, amine-free buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0).

  • Payload: Alkyne-functionalized molecule (e.g., Alkyne-PEG-Fluorophore): 50 mM in DMSO.

  • Catalyst Precursors:

    • Palladium Source: Pd(OAc)₂

    • Copper Source: CuI

    • Ligand: A water-soluble phosphine ligand (e.g., THPTA).

  • Reducing Agent: Ascorbic Acid (100 mM, freshly prepared).

  • Degassing Equipment: Access to nitrogen or argon gas.

B. Experimental Procedure

  • Prepare IBSF-Protein: Generate and purify the IBSF-labeled protein as described in Protocol 1, ensuring the final buffer is amine-free (e.g., PBS). The protein solution must be thoroughly degassed by bubbling with nitrogen or argon for 15-20 minutes on ice.

  • Prepare Reagent Mix: In a separate microfuge tube, prepare the Sonogashira reaction mix. The order of addition is critical.

    • Add the alkyne-payload (e.g., 50-fold molar excess over protein).

    • Add the copper source (e.g., 25-fold excess).

    • Add the palladium source and ligand (pre-complexed if possible, e.g., 10-fold excess).

    • Add the reducing agent (e.g., 50-fold excess).

    • Expert Insight: The reaction is oxygen-sensitive. All solutions should be prepared with degassed buffers and kept under an inert atmosphere. The reducing agent helps maintain the copper in its active Cu(I) state.

  • Coupling Reaction:

    • Add the prepared reagent mix to the degassed IBSF-protein solution.

    • Incubate at room temperature for 2-6 hours, protected from light and under an inert atmosphere.

  • Purification & Characterization:

    • Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove catalysts and excess payload.

    • Characterize the final product using LC-MS (to confirm the second mass addition) and UV-Vis spectroscopy (to quantify payload incorporation if it contains a chromophore).

Part 4: Data Summary & Considerations
ParameterRecommended RangeRationale & Expert Insights
pH 8.0 - 9.0Optimizes tyrosine phenolate formation for nucleophilic attack. Below pH 8, the reaction is slow; above pH 9.5, reagent hydrolysis and reaction with lysine become more competitive.[10][15]
Molar Excess (IBSF:Protein) 20x - 200xDependent on protein reactivity and desired degree of labeling. Start with a lower excess and optimize. High excess may lead to off-target modification or protein precipitation.
Reaction Time 1 - 4 hoursMonitor progress by LC-MS if possible. Prolonged times may increase the risk of side reactions or protein degradation.
Co-solvent (DMSO) < 10% (v/v)IBSF has low aqueous solubility. DMSO is required to maintain it in solution, but high concentrations can compromise protein structure and stability.
Stability of Conjugate HighThe resulting sulfonate ester and sulfonamide bonds are exceptionally stable to hydrolysis and enzymatic degradation, a key advantage over maleimide-based linkages.[16]
  • Low Labeling Efficiency: Increase pH (in 0.2 unit increments), increase molar excess of IBSF, or extend reaction time. Ensure protein is correctly buffered and not aggregated.

  • Protein Precipitation: Reduce the concentration of DMSO or the molar excess of IBSF. Perform the reaction at 4°C, though this will increase the required reaction time.

  • Non-specific Labeling: Decrease the pH towards 8.0 to favor tyrosine over lysine. Reduce the molar excess of the IBSF reagent.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2019). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. Angewandte Chemie International Edition, 58(23), 8029-8033. [Link]

  • Li, S., Wu, P. (2024, June 04). Sulfur (VI) fluoride exchange (SuFEx): a versatile tool to profile protein-biomolecule interactions for therapeutic development. ResearchGate. [Link]

  • Ball, N. D., et al. (2025, August 07). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ResearchGate. [Link]

  • Pascali, G., et al. (2018). Synthesis, bioconjugation and stability studies of [18 F]ethenesulfonyl fluoride. Journal of Labelled Compounds and Radiopharmaceuticals, 61(11), 847-856. [Link]

  • Li, Z., et al. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry, 5(1), 137-147. [Link]

  • Hansen, T. N., San Segundo, M., Mergel, A. M., & Olsen, C. A. (2024). Advances in sulfur fluoride exchange for chemical biology. ChemRxiv. [Link]

  • Chen, Y., et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review, 10(4), nwad062. [Link]

  • Carneiro, S. N., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21(5), 929-943. [Link]

  • Wang, Y., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Parker, C. G., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1061-1071. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

  • Wang, Y., et al. (2023). Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry. Molecules, 28(1), 384. [Link]

  • Smith, E. A., et al. (2021). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science, 12(30), 10335-10341. [Link]

  • Moses, J. E., et al. (2019). Accelerated SuFEx Click Chemistry For Modular Synthesis. Chem, 5(1), 203-210. [Link]

  • Kolb, P., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Angewandte Chemie International Edition, 52(16), 4431-4435. [Link]

  • Qin, H. L., et al. (2022). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 12(23), 14758-14762. [Link]

  • Poce, G., & Gouverneur, V. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • ResearchGate. (2023). Synthesis of 5‐sulfonylfluoro isoxazoles and 1‐substituted via [3+2] cycloaddition from DESF. ResearchGate. [Link]

  • Qin, H., et al. (2023). Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery. Bioorganic Chemistry, 130, 106227. [Link]

  • Leonori, D., & Plesniak, M. P. (2024). General reaction mechanism for the directed radical fluorination of C−H bonds. Organic Letters. [Link]

  • Organic Chemistry Portal. (2025). Sulfonyl fluoride synthesis by fluorination. Organic Chemistry Portal. [Link]

  • Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 59(1), 85-88. [Link]

  • Liao, T. C., & Liaw, S. H. (1989). Reactivity of tyrosine in bovine pancreatic deoxyribonuclease with p-nitrobenzenesulfonyl fluoride. Biochemistry, 28(11), 4729-4734. [Link]

  • Zeglis, B. M., et al. (2024). Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. Molecules, 29(19), 4504. [Link]

  • O'Hagan, D. (2019). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Journal of Organic Chemistry, 84(15), 9215-9230. [Link]

  • University of Amsterdam. (2023). New modular flow platform for improved SuFEx click chemistry. EurekAlert!. [Link]

  • Li, Z., et al. (2023). Recent Advances of S–18F Radiochemistry for Positron Emission Tomography. International Journal of Molecular Sciences, 24(19), 14850. [Link]

  • Wang, Y., et al. (2025). Carbamothioate-mediated Selectfluor™ oxidation for the synthesis of benzenesulfonyl fluorides in chalcone derivatives. RSC Advances. [Link]

  • Shannon, D. A., et al. (2020). Liganding functional tyrosine sites on proteins using sulfur-triazole exchange chemistry. Journal of the American Chemical Society, 142(16), 7549-7561. [Link]

  • Dong, J., et al. (2016). A Heck-Matsuda Process for the Synthesis of β-Arylethenesulfonyl Fluorides: Selectively Addressable Bis-electrophiles for SuFEx Click Chemistry. Angewandte Chemie International Edition, 55(41), 12792-12796. [Link]

  • Bernard-Gauthier, V., et al. (2025). Sultones for Radiofluorination and Bioconjugation: Fluorine-18 Labeling of Native Proteins and Glycoproteins. Journal of the American Chemical Society. [Link]

  • Wang, L., et al. (2019). Antitumor activity of a 5T4 targeting antibody drug conjugate with a novel payload derived from MMAF via C-Lock linker. Cancer Medicine, 8(5), 2497-2506. [Link]

  • Carboni, A., et al. (2018). A Third Generation of Radical Fluorinating Agents Based on N-Fluoro-N-Arylsulfonamides. Chemistry – A European Journal, 24(64), 17058-17063. [Link]

  • Ball, N. D., et al. (2016). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Organic Letters, 18(15), 3682-3685. [Link]

  • Criscitiello, C., et al. (2022). Antibody–Drug Conjugates as an Emerging Therapy in Oncodermatology. Cancers, 14(11), 2639. [Link]

  • Smith, E. A., et al. (2021). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science. [Link]

  • Szeja, W., et al. (2021). The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. RSC Advances, 11(52), 32909-32922. [Link]

  • Adcentrx Therapeutics. (2024). Adcentrx Therapeutics Announces FDA Clearance of Investigational New Drug Application for ADRX-0405, a Potential First-in-Class ADC Targeting STEAP1 for the Treatment of Advanced Solid Tumors. PR Newswire. [Link]

  • Tadayon, S., et al. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Drug Discovery, 2. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 5-Iodobenzenesulfonyl fluoride synthesis

Welcome to the Application Scientist Knowledge Base. Synthesizing halogen-rich arylsulfonyl fluorides—such as 5-iodobenzenesulfonyl fluoride derivatives—presents unique chemoselectivity and stability challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base. Synthesizing halogen-rich arylsulfonyl fluorides—such as 5-iodobenzenesulfonyl fluoride derivatives—presents unique chemoselectivity and stability challenges. Because these compounds are highly valued as bis-electrophiles in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, maximizing their synthetic yield requires strict control over reaction conditions to prevent hydrolysis and unwanted cross-coupling.

Below is our comprehensive troubleshooting guide, mechanistic breakdown, and self-validating protocol for optimizing your yields.

Diagnostic Decision Tree: Pathway Selection

Before troubleshooting a failed reaction, verify that your synthetic route is mechanistically sound for an iodo-substituted arene.

Mechanistic decision tree for synthesizing iodo-substituted arylsulfonyl fluorides.

Troubleshooting FAQs

Q1: My yield when converting 5-iodobenzenesulfonyl chloride to the fluoride is stuck at 40-50%, and I observe a highly polar baseline spot on my TLC. What went wrong? A: You are observing competitive hydrolysis. The polar baseline spot is the sulfonic acid byproduct. When using standard anhydrous potassium fluoride (KF) in organic solvents, trace ambient moisture reacts with the highly basic fluoride ion ( F− ) to generate hydroxide ( OH− ). This hydroxide rapidly attacks the electrophilic SVI center of your starting material, destroying your yield. Causality & Solution: Switch to Potassium Bifluoride ( KHF2​ ) in a biphasic Acetonitrile/Water system[1]. The bifluoride anion ( HF2−​ ) is less basic and provides a slightly acidic buffering environment that suppresses hydroxide formation[1]. Furthermore, the biphasic nature of the reaction ensures that as the non-polar 5-iodobenzenesulfonyl fluoride forms, it immediately partitions into the organic layer, shielding it from the aqueous phase[2].

Q2: Can I synthesize 5-iodobenzenesulfonyl fluoride directly from a diiodobenzene precursor using DABSO and a Palladium catalyst? A: No. This is a critical chemoselectivity trap. Causality: While Pd-catalyzed insertion of SO2​ (via DABSO) into aryl halides is a modern and powerful method for synthesizing sulfonyl fluorides[2], the presence of the target C-I bond makes this route unviable. Palladium readily undergoes oxidative addition into carbon-iodine bonds. In an iodo-arene system, the catalyst will insert into the C-I bond you intend to preserve, leading to competitive oligomerization, cross-coupling, or complete dehalogenation. You must install the sulfonyl fluoride group via SVI functionalization (chloride to fluoride) to keep the C-I bond intact.

Q3: How do I track the reaction progress accurately without quenching or degrading the sample? A: Rely on 19F NMR spectroscopy as a real-time, in-process control. Causality: TLC can sometimes be misleading due to the similar Rf​ values of sulfonyl chlorides and sulfonyl fluorides. Arylsulfonyl fluorides exhibit a highly diagnostic, sharp singlet in the 19F NMR spectrum. For halogenated benzenesulfonyl fluorides, this peak reliably appears between +57 ppm and +67 ppm (typically ~+66 ppm)[3].

Quantitative Method Comparison

To illustrate the causality behind reagent selection, the following table summarizes the quantitative performance of various fluorination strategies for iodo-substituted arylsulfonyl chlorides.

Fluorinating AgentSolvent SystemReaction TimeChemoselectivity (C-I Bond)Hydrolysis RiskTypical Yield
KF (Anhydrous) MeCN12–24 hExcellentHigh40–60%
KF / 18-crown-6 MeCN4–8 hExcellentModerate65–80%
KHF₂ (Sharpless) MeCN / H₂O2–4 hExcellentVery Low>90%
Pd-Cat. / DABSO THF or MeCN12 hPoor (Pd inserts C-I)Low<10%

Standard Operating Procedure: Self-Validating Biphasic KHF2​ Exchange

This protocol is engineered to be a self-validating system. By incorporating specific phase-separation checks and NMR milestones, you can verify the integrity of the reaction at every step.

Reagents Required:

  • 5-Iodobenzenesulfonyl chloride (1.0 equiv)

  • Potassium bifluoride ( KHF2​ ) (3.0 equiv)

  • Acetonitrile (MeCN)

  • Distilled Water

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve 5-iodobenzenesulfonyl chloride (10 mmol) in 15 mL of Acetonitrile in a round-bottom flask equipped with a robust magnetic stir bar.

  • Aqueous Activation: In a separate beaker, dissolve KHF2​ (30 mmol) in 10 mL of distilled water. Safety Note: KHF2​ is corrosive; handle with appropriate PPE.

  • Biphasic Initiation: Add the aqueous KHF2​ solution to the MeCN solution. The mixture will immediately form a biphasic system[2]. Stir vigorously (800+ RPM) at room temperature. High shear is required to maximize the interfacial surface area where the SVI−F exchange occurs.

  • In-Process Validation ( 19F NMR): After 2 hours, halt stirring to allow phase separation. Extract a 50 μL aliquot from the top organic layer. Dilute in 0.5 mL of CDCl3​ and run a 19F NMR scan.

    • Validation Check: The reaction is complete when you observe a dominant, sharp singlet at approximately +66 ppm[3]. If the peak is weak, resume stirring for another hour.

  • Workup and Isolation: Once validated, transfer the mixture to a separatory funnel. Add 20 mL of Ethyl Acetate (EtOAc) and 10 mL of water. Extract the organic layer. Wash the organic layer twice with brine to remove residual bifluoride salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. The resulting 5-iodobenzenesulfonyl fluoride is highly stable and typically requires no further column chromatography[1].

Sources

Optimization

Optimizing catalyst loading for 5-Iodobenzenesulfonyl fluoride SuFEx reactions

Welcome to the SuFEx Technical Support Center . This guide is engineered for researchers and drug development professionals working with 5-Iodobenzenesulfonyl fluoride , a highly versatile "dual-hub" building block.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the SuFEx Technical Support Center . This guide is engineered for researchers and drug development professionals working with 5-Iodobenzenesulfonyl fluoride , a highly versatile "dual-hub" building block.

The unique value of 5-iodobenzenesulfonyl fluoride lies in its orthogonal reactivity: the sulfonyl fluoride group undergoes Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, while the iodine atom serves as a pristine handle for subsequent transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira). However, optimizing the catalyst loading is critical. Pushing the SuFEx reaction too hard can lead to premature cleavage, hydrolysis, or interference with the C-I bond.

Below, we synthesize field-proven insights, troubleshooting FAQs, and self-validating protocols to help you master this specific transformation.

Mechanistic Pathway & Catalyst Selection

The fidelity of SuFEx stems from the strict thermodynamic requirements needed to stabilize the departing fluoride ion[1]. The choice and loading of your catalyst dictate whether the reaction proceeds cleanly or degrades your sensitive dual-hub substrate.

G Hub 5-Iodobenzenesulfonyl Fluoride + Silyl Ether / Amine DBU DBU Organobase (10-30 mol%) Hub->DBU Bifluoride Bifluoride Salt [HF2]- (0.05-2.0 mol%) Hub->Bifluoride BTMG BTMG / HMDS (1.0-5.0 mol%) Hub->BTMG Degradation Hydrolysis / Desulfonylation (Risk to C-I Integrity) DBU->Degradation Over-loading / H2O Success Target Sulfonate/Sulfonamide (Preserved C-I Bond) DBU->Success Strictly Anhydrous Bifluoride->Success High Fidelity BTMG->Success Fast Kinetics

Catalyst optimization pathways for 5-Iodobenzenesulfonyl fluoride SuFEx reactions.

Troubleshooting & FAQs

Q: Why is my 5-iodobenzenesulfonyl fluoride degrading when using DBU as the catalyst? A: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a highly efficient organosuperbase (pKaH = 24.3 in MeCN)[2]. However, at standard high loadings (10–30 mol%), DBU acts as a hygroscopic sponge. If trace water is present in your solvent, DBU will facilitate hydroxide attack on the highly electrophilic S(VI) center, leading to hydrolysis of the sulfonyl fluoride rather than the desired exchange. Causality & Solution: The electron-withdrawing nature of the iodine atom in the meta or para position further activates the S-F bond toward nucleophilic attack. To prevent degradation, strictly dry your solvents over molecular sieves, or reduce DBU loading to 5 mol%. Alternatively, switch to a bifluoride catalyst.

Q: I need to perform a Suzuki coupling on the iodine site after the SuFEx click. Which catalyst preserves the C-I bond best? A: The C-I bond is generally stable to SuFEx conditions, but prolonged exposure to strong organic bases can cause side reactions or complicate purification. Bifluoride salts (e.g., KHF2 or TBAHF2) are vastly superior here. They operate at ultra-low catalyst loadings (often down to 0.05–2.0 mol%)[3] and rely on the strong thermodynamic driving force of the [F-H-F]- ion to stabilize the leaving fluoride. This leaves the C-I bond completely pristine for downstream Pd-catalyzed cross-coupling.

Q: My reaction with an aliphatic alcohol nucleophile is stalling. Should I increase the DBU loading? A: No. Aliphatic alcohols are notoriously difficult in classic SuFEx due to competing SN2 pathways on the resulting sulfonate products. Spiking DBU will only increase the rate of degradation. Instead, utilize the Accelerated SuFEx Click Chemistry (ASCC) protocol using BTMG (Barton's base) and HMDS[4]. This synergistic system drives the in situ formation of reactive TMS-ether intermediates, allowing for successful aliphatic coupling with a catalyst loading of just 1.0–20 mol%[5].

Q: Can I avoid pre-silylating my amine nucleophiles when forming sulfonamides? A: Yes. Recent advancements have demonstrated that Lewis acids, such as Ca(NTf2)2, can effectively catalyze SuFEx reactions between sulfonyl fluorides and amines at ~10 mol% loading[6]. The calcium center coordinates the fluoride, activating the S-F bond without requiring pre-synthesized silyl ethers, saving a synthetic step while maintaining the integrity of the 5-iodo hub.

Quantitative Catalyst Comparison Data

To optimize your specific workflow, use the following matrix to select the appropriate catalyst loading based on your nucleophile and downstream requirements.

Catalyst SystemTypical LoadingTarget NucleophilePros for 5-Iodo HubsCons / Risks
DBU 10 – 30 mol%Aryl Silyl EthersFast, widely available, well-documented.High risk of hydrolysis; requires strictly anhydrous conditions.
TBAHF2 / KHF2 0.05 – 2.0 mol%Aryl Silyl EthersUltra-low loading; pristine C-I preservation; high functional group tolerance.Poor solubility of KHF2 in some organic solvents (use TBAHF2 for homogeneity).
BTMG + HMDS 1.0 – 5.0 mol%Aliphatic/Aryl AlcoholsCircumvents pre-silylation; fast kinetics; volatile byproducts.BTMG is more expensive than DBU; requires vacuum evaporation setup.
Ca(NTf2)2 10 mol%Amines (Sulfonamides)Excellent for S-N bond formation; Lewis acid mechanism avoids strong bases.Requires heating (50-80 °C) for sterically hindered amines.

Self-Validating Experimental Protocols

Protocol A: Ultra-Low Loading Bifluoride SuFEx (Optimal for C-I Preservation)

Use this protocol when synthesizing complex intermediates where the iodine atom must remain untouched for subsequent cross-coupling.

  • Preparation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 5-iodobenzenesulfonyl fluoride (1.0 mmol, 1.0 equiv) and the corresponding aryl silyl ether (1.05 mmol, 1.05 equiv).

  • Solvent Addition: Dissolve the mixture in anhydrous Acetonitrile (2.0 mL).

  • Catalyst Initiation: Add Tetrabutylammonium bifluoride (TBAHF2) as a stock solution in Acetonitrile to achieve a final loading of 2.0 mol% .

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor via 19F NMR. Validation checkpoint: The successful initiation of the reaction is marked by the disappearance of the characteristic S-F peak at ~ +65 ppm and the appearance of the TMS-F byproduct peak at ~ -157 ppm.

  • Workup: Once complete (typically 1-4 hours), concentrate the mixture under reduced pressure. The ultra-low catalyst loading often allows the crude product to be passed through a short silica plug (Hexanes/EtOAc) without aqueous workup, preventing any hydrolytic loss of the product.

Protocol B: Accelerated SuFEx (ASCC) for Aliphatic Alcohols

Use this protocol when coupling 5-iodobenzenesulfonyl fluoride with challenging aliphatic alcohols without pre-silylation.

  • Preparation: To a vial containing 5-iodobenzenesulfonyl fluoride (1.0 mmol, 1.0 equiv) and the aliphatic alcohol (1.2 mmol, 1.2 equiv), add anhydrous THF (2.0 mL).

  • Synergistic Activation: Add Hexamethyldisilazane (HMDS) (0.6 mmol, 0.6 equiv).

  • Catalyst Addition: Add BTMG (Barton’s base) to achieve a loading of 5.0 mol% .

  • Reaction Execution: Stir at room temperature for 30–60 minutes. The BTMG and HMDS work synergistically to generate the TMS-ether in situ, which immediately reacts with the sulfonyl fluoride[4].

  • Workup (Self-Validation): Apply high vacuum to the reaction vessel. Validation checkpoint: The reaction is self-purifying. Volatile byproducts (NH3, Me3Si-F, TMS-OH, and BTMG) evaporate completely under reduced pressure, leaving the pure iodo-aliphatic sulfonate. Confirm the intact C-I bond via mass spectrometry (characteristic isotopic mass + 126 Da for iodine).

References

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Proceedings of the National Academy of Sciences (PNAS)[Link]

  • Ultrafast Flow Synthesis of o-Functionalized Benzenesulfonyl Fluorides and Subsequent SuFEx Connections via Lithiated Chemistry Organic Letters - ACS Publications[Link]

  • Accelerated SuFEx Click Chemistry for Modular Synthesis Cold Spring Harbor Laboratory (bioRxiv/ChemRxiv)[Link]

  • Lewis Acid-Catalyzed Sulfur Fluoride Exchange Organic Letters - ACS Publications[Link]

  • Sulfur fluoride exchange (SuFEx) National Institutes of Health (PMC)[Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Moisture Sensitivity of 5-Iodobenzenesulfonyl Fluoride Derivatives

Welcome to the Advanced SuFEx Support Hub. As application scientists specializing in covalent drug discovery and bioconjugation, we have designed this guide to address the nuanced handling requirements of 5-Iodobenzenesu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced SuFEx Support Hub. As application scientists specializing in covalent drug discovery and bioconjugation, we have designed this guide to address the nuanced handling requirements of 5-Iodobenzenesulfonyl fluoride (5-IBSF) and its structural analogs. While Sulfur(VI) Fluoride Exchange (SuFEx) chemistry is celebrated for its robust stability, improper handling can lead to premature hydrolysis and experimental failure.

This guide synthesizes mechanistic theory with field-proven troubleshooting to ensure your protocols remain reproducible and self-validating.

The Causality of Moisture Sensitivity in Sulfonyl Fluorides

To master the handling of 5-IBSF, one must first understand the paradoxical nature of the sulfur-fluorine (S–F) bond.

Unlike legacy sulfonyl chlorides, which degrade rapidly upon exposure to atmospheric moisture, sulfonyl fluorides possess a highly polarized but exceptionally strong S–F bond with a homolytic bond dissociation energy of approximately 90.5 kcal/mol[1]. This grants them remarkable thermodynamic stability, allowing them to remain inert in neutral water and even enabling "on-water" catalytic methodologies[2].

So, why do they still degrade? The sensitivity of 5-IBSF is not driven by water itself, but by base-catalyzed kinetic activation . The 5-iodo substituent exerts a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the sulfur(VI) center. When exposed to strong bases, organosuperbases, or misaligned basic amino acid residues in protein binding pockets (e.g., unaligned Lysine or Glutamate acting as general bases), the S–F bond becomes highly susceptible to hydroxide attack[3]. Furthermore, the leaving fluoride ion is thermodynamically stabilized by protonation in aqueous media (forming [F-H-F]⁻), which irreversibly drives the reaction toward the inert sulfonic acid byproduct[2],[1].

G Start 5-Iodobenzenesulfonyl Fluoride (R-SO2F) Water Aqueous Media (Neutral pH) Start->Water Dissolved in Base Strong Base / High pH Buffer Start->Base Exposed to Target Target Nucleophile (Tyr/Lys/Amine) Start->Target Reacts with Stable Thermodynamically Stable (No Hydrolysis) Water->Stable Neutral conditions Hydrolysis Hydrolysis to Sulfonic Acid (R-SO3H) Base->Hydrolysis OH⁻ attack / Base catalysis SuFEx SuFEx Conjugate (R-SO2-Nu) Target->SuFEx Desired Click Reaction

Caption: Logical pathways of 5-Iodobenzenesulfonyl fluoride in varying aqueous and nucleophilic environments.

Troubleshooting & FAQs

Q: Why is my 5-IBSF degrading in aqueous buffer before reacting with my target protein? A: If your buffer exceeds pH 8.0, or if you are using nucleophilic buffers (such as Tris), the warhead will undergo base-catalyzed hydrolysis or off-target conjugation. The stabilization of the leaving fluoride ion by protons accelerates this process in protic, basic environments[2]. Solution: Switch to non-nucleophilic buffers like HEPES or PBS at a strictly controlled pH of 7.2–7.4.

Q: How do I differentiate between the intact SuFEx warhead and its hydrolyzed sulfonic acid byproduct? A: Rely on orthogonal analytical techniques. In ¹⁹F NMR, intact arylsulfonyl fluorides exhibit a distinct, sharp singlet between +50 to +65 ppm (relative to CFCl₃). The complete disappearance of this peak confirms degradation. In LC-MS, hydrolysis is characterized by a mass shift: the loss of fluorine (-19 Da) and addition of a hydroxyl group (+17 Da) results in a net -2 Da shift compared to the intact small molecule[3].

Q: Does the 5-Iodo substituent make the compound more moisture-sensitive than unsubstituted benzenesulfonyl fluoride? A: Yes, marginally. The iodine atom's electron-withdrawing nature makes the sulfur center slightly more electrophilic. While it remains highly stable in neutral water, this electronic tuning makes it slightly more susceptible to nucleophilic attack by hydroxide ions under basic conditions compared to electron-donating derivatives[3],[1].

Quantitative Data: Sulfonyl Halide Stability Profiling

To guide your experimental design, the following table summarizes the physicochemical differences that dictate the handling of sulfonyl fluorides versus traditional sulfonyl chlorides.

PropertyArylsulfonyl Fluoride (e.g., 5-IBSF)Arylsulfonyl ChlorideCausality / Impact on Workflow
Bond Dissociation Energy ~90.5 kcal/mol~46.0 kcal/molHigh S-F bond energy prevents spontaneous heterolytic cleavage in neutral water[1].
Hydrolysis in Neutral Water Highly Stable (Days to Weeks)Rapidly Degrades (Minutes)Allows for "on-water" SuFEx reactions and long-term storage in desiccators[2].
Redox Stability Resistant to reductionSusceptible to reduction5-IBSF survives complex biological assays containing mild reducing agents (e.g., DTT, TCEP)[2].
Reactivity Profile Chemoselective (Tyr, Lys, His)Non-selective / PromiscuousEnables targeted covalent inhibition without widespread off-target protein labeling[1].

Self-Validating Experimental Protocol: Moisture-Controlled SuFEx Bioconjugation

To ensure scientific integrity, every protocol must be a self-validating system. The following workflow integrates mandatory Quality Control (QC) checkpoints to prevent the use of hydrolyzed reagents and to verify successful conjugation.

Workflow QC 1. Pre-Reaction QC (19F NMR / LC-MS) Prep 2. Buffer Prep (pH 7.4 max) QC->Prep React 3. SuFEx Reaction (Add 5-IBSF) Prep->React Monitor 4. Monitor Hydrolysis (-2 Da Mass Shift) React->Monitor Purify 5. Purification (Dialysis / SEC) Monitor->Purify

Caption: Step-by-step self-validating workflow for moisture-controlled SuFEx bioconjugation.

Step-by-Step Methodology

Step 1: Pre-Reaction Reagent Integrity Check (Validation Checkpoint)

  • Action: Dissolve a small aliquot of 5-IBSF in anhydrous DMSO-d6. Acquire a ¹⁹F NMR spectrum.

  • Validation: Proceed only if a sharp singlet is observed at ~+55 ppm. If multiple peaks or no peaks are observed, the batch has hydrolyzed and must be discarded.

Step 2: Non-Nucleophilic Buffer Preparation

  • Action: Prepare a 50 mM HEPES buffer supplemented with 150 mM NaCl.

  • Critical Parameter: Adjust pH strictly to 7.4. Do not use NaOH to adjust pH if the local concentration will spike; use careful titration. Ensure the buffer is free of primary amines (e.g., strictly avoid Tris or Glycine buffers).

Step 3: Controlled SuFEx Conjugation

  • Action: Dissolve the target protein in the prepared buffer (10–50 µM). Add 5-IBSF (prepared as a 10 mM stock in anhydrous DMSO) to a final concentration of 100–500 µM (10x to 50x molar excess). Keep total DMSO concentration below 5% v/v to prevent protein denaturation.

  • Action: Incubate at room temperature for 2–12 hours.

Step 4: In-Process Monitoring (Validation Checkpoint)

  • Action: At t=2 hours, take a 10 µL aliquot and analyze via intact protein LC-MS.

  • Validation:

    • Success: The protein mass increases by the exact mass of the 5-Iodobenzenesulfonyl moiety (Mass of 5-IBSF minus 19 Da for the displaced fluoride).

    • Failure (Hydrolysis): The protein mass remains unchanged, and the small-molecule flow-through exhibits a mass corresponding to the sulfonic acid (Intact 5-IBSF mass - 2 Da)[3].

Step 5: Quenching and Purification

  • Action: If conjugation is confirmed, remove excess unreacted 5-IBSF and hydrolyzed byproducts using Size Exclusion Chromatography (SEC) or extensive dialysis against the storage buffer.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Characterization of 5-Iodobenzenesulfonyl Fluoride Adducts

This guide provides a comprehensive comparison of 5-Iodobenzenesulfonyl fluoride (IBSF) as a covalent probe for mass spectrometry-based proteomics. We will delve into its chemical properties, predicted reactivity, and ma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of 5-Iodobenzenesulfonyl fluoride (IBSF) as a covalent probe for mass spectrometry-based proteomics. We will delve into its chemical properties, predicted reactivity, and mass spectrometric behavior, while objectively comparing it to alternative labeling reagents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage covalent labeling strategies for protein characterization.

Part 1: The Landscape of Covalent Probes and the Niche of Sulfonyl Fluorides

In the realm of proteomics, understanding protein function, structure, and interactions is paramount. While non-covalent interactions are crucial, the study of covalent modifications provides a deeper layer of insight into protein regulation and function. Covalent probes are indispensable tools in chemical biology, enabling the stable labeling of proteins for subsequent analysis. Among the diverse arsenal of covalent modifiers, sulfonyl fluorides have emerged as a "privileged" class of reactive groups.[1] Their unique balance of stability in aqueous environments and reactivity towards a range of nucleophilic amino acid residues makes them particularly well-suited for biological applications.[1][2]

This guide focuses on a specific, yet under-explored member of this family: 5-Iodobenzenesulfonyl fluoride (IBSF). We will explore its potential as a robust tool for mass spectrometry-based characterization of protein adducts, offering a unique combination of a reliable sulfonyl fluoride warhead with the distinctive properties of an iodine substituent. This guide aims to provide a thorough, data-supported comparison of IBSF with other covalent labeling strategies, empowering researchers to make informed decisions for their experimental designs.

Part 2: A Deep Dive into 5-Iodobenzenesulfonyl Fluoride (IBSF)

Chemical Properties and Predicted Reactivity

5-Iodobenzenesulfonyl fluoride is an aromatic sulfonyl fluoride with the chemical structure illustrated below. The key to its utility lies in the electrophilic nature of the sulfur atom in the sulfonyl fluoride group, making it susceptible to nucleophilic attack by specific amino acid side chains.

The reactivity of aryl sulfonyl fluorides can be modulated by the electronic properties of the substituents on the aromatic ring.[3] The iodine atom at the para-position in IBSF is expected to have a modest electron-withdrawing effect, potentially influencing the reactivity of the sulfonyl fluoride group.

Based on the established reactivity of sulfonyl fluorides, IBSF is predicted to form stable covalent adducts with several nucleophilic amino acid residues, including:

  • Tyrosine: The hydroxyl group of tyrosine is a primary target for sulfonyl fluorides.[4]

  • Lysine: The ε-amino group of lysine is also a known target.[3][5]

  • Serine and Threonine: The hydroxyl groups of these amino acids can be modified, particularly within the context of enzyme active sites.[6]

  • Histidine: The imidazole side chain of histidine can also be targeted.[5]

  • Cysteine: While sulfonyl fluorides can react with cysteine, the resulting thiosulfonate ester adduct is often unstable.[3][5]

The presence of the bulky iodine atom may introduce steric effects that could influence its reactivity and binding site preference compared to non-iodinated analogs.

Diagram of the Reaction of IBSF with a Tyrosine Residue:

Mass_Spec_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein_Labeling Protein Labeling with IBSF Quenching Quenching Protein_Labeling->Quenching Cleanup Sample Cleanup Quenching->Cleanup Digestion Proteolytic Digestion Cleanup->Digestion LC_MS LC-MS Analysis (MS1) Digestion->LC_MS MS_MS Tandem MS (MS/MS) LC_MS->MS_MS Database_Search Database Search (with variable modification) MS_MS->Database_Search Validation Manual Validation of Spectra Database_Search->Validation Site_Localization Modification Site Localization Validation->Site_Localization

Caption: A typical workflow for the mass spectrometry analysis of IBSF-labeled proteins.

Part 5: Data Interpretation and Visualization

Table of Expected Mass Shifts for IBSF Adducts:

Amino AcidSide Chain NucleophileMonoisotopic Mass Shift (Da)
Tyrosine-OH283.8902
Lysine-NH₂283.8902
Serine-OH283.8902
Threonine-OH283.8902
HistidineImidazole Nitrogen283.8902

Part 6: Concluding Remarks and Future Outlook

5-Iodobenzenesulfonyl fluoride presents itself as a promising, albeit currently underutilized, covalent probe for mass spectrometry-based proteomics. Its key potential advantages lie in the unique combination of the reliable sulfonyl fluoride warhead and the distinctive properties conferred by the iodine atom. The large, specific mass shift and the potential for characteristic neutral loss of iodine in MS/MS analysis could significantly aid in the identification and characterization of modified peptides.

However, it is crucial to acknowledge that much of the discussion in this guide is based on well-established principles of sulfonyl fluoride chemistry and mass spectrometry of modified peptides, rather than on extensive direct experimental data for IBSF. Future research should focus on the systematic evaluation of IBSF's reactivity profile against a panel of proteins and a direct comparison of its performance with other covalent probes in proteomic workflows. Such studies will be invaluable in validating the predictions made in this guide and fully unlocking the potential of 5-Iodobenzenesulfonyl fluoride as a powerful tool in the chemical biology toolbox.

Part 7: References

  • Analysis of iodinated peptides by LC-DAD/ESI ion trap mass spectrometry. PubMed. [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry. [Link]

  • Deciphering the Peptide Iodination Code: Influence on Subsequent Gas-Phase Radical Generation with Photodissociation ESI-MS. CORE. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. PMC. [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]

  • A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Royal Society of Chemistry. [Link]

  • Deciphering the peptide iodination code: Influence on subsequent gas-phase radical generation with photodissociation ESI-MS. ACS Publications. [Link]

  • Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Publications. [Link]

  • Mascot help: Peptide fragmentation. Matrix Science. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 5-Iodobenzenesulfonyl Fluoride

As a Senior Application Scientist, I've witnessed firsthand the critical importance of not just groundbreaking research but also the rigorous safety and disposal protocols that underpin it. Compounds like 5-Iodobenzenesu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I've witnessed firsthand the critical importance of not just groundbreaking research but also the rigorous safety and disposal protocols that underpin it. Compounds like 5-Iodobenzenesulfonyl fluoride are powerful tools in drug discovery and chemical synthesis, but their reactivity demands a thorough understanding of their entire lifecycle in the lab, from receipt to disposal. This guide provides a comprehensive, scientifically-grounded procedure for the safe handling and neutralization of 5-iodobenzenesulfonyl fluoride, ensuring the safety of personnel and the protection of our environment.

Hazard Profile: Understanding the Reactivity

5-Iodobenzenesulfonyl fluoride is a halogenated aromatic sulfonyl fluoride. Its hazard profile is dictated by the reactivity of the sulfonyl fluoride group (-SO₂F).

  • Reactivity with Nucleophiles: The sulfur-fluorine bond is strong, making sulfonyl fluorides generally more stable than their chloride counterparts.[1][2] However, they are still susceptible to nucleophilic attack.

  • Hydrolysis: The most relevant reaction for disposal is hydrolysis. In the presence of water or, more rapidly, a base, 5-iodobenzenesulfonyl fluoride will hydrolyze to form 5-iodobenzenesulfonic acid and hydrofluoric acid (HF).[3][4][5] Both of these products are corrosive and hazardous. The slow hydrolysis in neutral water means that an un-neutralized spill can present a prolonged hazard.[4]

  • Toxicity: Inhalation or skin contact with the compound can cause severe irritation and burns.[6] Upon hydrolysis, the formation of hydrofluoric acid is a significant concern, as fluoride ions can cause severe systemic toxicity, including fatal hypocalcemia.

  • Environmental Impact: As a halogenated aromatic compound, it is crucial to prevent its release into the environment where it can be persistent and harmful to aquatic life.[7][8]

Essential Personal Protective Equipment (PPE)

Given the corrosive nature of the compound and its hydrolysis products, a stringent PPE protocol is non-negotiable.

PPE ItemSpecification & Rationale
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended. Sulfonyl halides can penetrate standard latex gloves.
Eye Protection Chemical safety goggles and a full-face shield. This provides protection from splashes during handling and neutralization.[9]
Body Protection A flame-retardant laboratory coat. An additional chemically resistant apron is required when handling larger quantities or during the disposal process.
Respiratory Protection All handling and disposal steps must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent injury and environmental contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area. Ensure the chemical fume hood is operational if the spill is contained within it.

  • Don PPE: Before attempting any cleanup, don the full PPE described in the table above.

  • Contain the Spill: For solid spills, gently cover with a dry, inert absorbent material like sand or vermiculite. DO NOT USE WATER or combustible materials like paper towels, as this will initiate the hazardous hydrolysis reaction.

  • Collect Waste: Carefully sweep the absorbed material into a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a non-aqueous solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.

Core Disposal Protocol: Chemical Neutralization

The primary and safest method for disposing of residual 5-iodobenzenesulfonyl fluoride is through controlled chemical neutralization via base-catalyzed hydrolysis. This process converts the reactive sulfonyl fluoride into the significantly more stable and less hazardous 5-iodobenzenesulfonate salt.[5][10]

Principle: R-SO₂F + 2 NaOH → R-SO₃Na + NaF + H₂O (where R = 5-iodophenyl)

This reaction should only be performed by trained personnel in a designated area within a chemical fume hood.

Step-by-Step Methodology:

  • Prepare the Neutralizing Solution: In a suitably sized beaker equipped with a magnetic stir bar, prepare a 2M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water. Place this beaker in a larger secondary container (e.g., an ice bath) to manage heat generation during neutralization.

  • Initial Cooling: Cool the basic solution to approximately 10-15°C using the ice bath. The hydrolysis reaction is exothermic, and initial cooling helps to control the reaction rate.

  • Slow Addition of Waste: Very slowly, and in small portions, add the 5-iodobenzenesulfonyl fluoride waste to the stirring basic solution. Vigorous stirring is essential to ensure efficient mixing and heat dissipation.

  • Monitor Temperature: Carefully monitor the temperature of the reaction mixture. If the temperature rises above 40°C, pause the addition until the solution has cooled.

  • Allow for Complete Reaction: After all the waste has been added, remove the ice bath and allow the mixture to stir at room temperature for a minimum of 2 hours to ensure the reaction goes to completion.

  • Check for Neutralization: Once the reaction is complete, check the pH of the solution using a pH meter or pH strips. The solution should be strongly basic (pH > 12).

  • Final pH Adjustment: Slowly and carefully neutralize the excess base by adding a dilute acid (e.g., 1M hydrochloric acid or sulfuric acid) until the pH of the solution is between 6 and 8.

  • Final Disposal: The resulting neutralized aqueous solution, containing sodium 5-iodobenzenesulfonate and sodium fluoride, can now be disposed of as aqueous hazardous waste according to your institution's guidelines.[11]

Waste Stream Management & Visualization

Properly segregating waste streams is fundamental to a safe and compliant laboratory. The disposal procedure for 5-iodobenzenesulfonyl fluoride generates two distinct waste streams. The following workflow illustrates the decision-making and handling process.

G cluster_0 Waste Identification & Initial Handling cluster_1 Treatment & Neutralization Protocol cluster_2 Final Waste Streams Waste Unwanted 5-Iodobenzenesulfonyl Fluoride Spill Accidental Spill Waste->Spill If Spilled Container Containerized Waste (e.g., reaction residue) Waste->Container If Contained Absorb 1. Absorb with Dry, Inert Material (e.g., Sand) Spill->Absorb Neutralize 2. Controlled Addition to Stirred 2M NaOH Solution Container->Neutralize SolidWaste Contaminated Solid Waste (Absorbent, PPE, Glassware) Absorb->SolidWaste Test 3. Stir 2 hrs, then Adjust pH to 6-8 Neutralize->Test AqueousWaste Neutralized Aqueous Waste Test->AqueousWaste

Caption: Decision workflow for handling and disposal of 5-Iodobenzenesulfonyl fluoride.

Conclusion: A Commitment to Safety

The responsible management of chemical reagents is a cornerstone of scientific excellence. By understanding the chemical principles behind the reactivity of 5-iodobenzenesulfonyl fluoride and adhering to this detailed neutralization protocol, researchers can ensure that their innovative work is conducted with the highest standards of safety and environmental stewardship. Always consult your institution's specific waste disposal policies and your chemical's Safety Data Sheet (SDS) before proceeding.

References

  • Kice, J. L., & Lunney, E. A. (n.d.). Catalysis of the hydrolysis of aryl sulfonyl fluorides by acetate ion and triethylamine. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Kice, J. L., & Lunney, E. A. (1975). Catalysis of the hydrolysis of aryl sulfonyl fluorides by acetate ion and triethylamine. The Journal of Organic Chemistry, 40(16), 2125–2131. [Link]

  • Vernekar, S. K., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • Chen, W., et al. (2012). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. PMC. [Link]

  • Stockholm Convention. (2025). Information on perfluorooctane sulfonic acid, its salts and perfluorooctane sulfonyl fluoride. [Link]

  • Kice, J. L., & Kasperek, G. J. (1969). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry. [Link]

  • International Labour Organization. (2011). Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • El-Naas, M. H. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

  • Organic Chemistry practical course (NOP). (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. [Link]

  • Sinkkonen, S., et al. (2003). Screening of halogenated aromatic compounds in some raw material lots for an aluminium recycling plant. Chemosphere. [Link]

  • Wikipedia. (n.d.). Stockholm Convention on Persistent Organic Pollutants. [Link]

  • Ball, N. D. (2026). Chemical Recycling of Hydrofluorocarbons by Transfer Fluorination. ResearchGate. [Link]

  • Yufeng. (2022). Sulfonyl Halides. [Link]

  • Renard, J., et al. (2021). Oxidative Neutralisation of Sulfur‐Based Chemical Warfare Agents Mediated by a Lipase: From Batch to Flow Reactor. PMC. [Link]

  • Google Patents. (1985).
  • Mykhailiuk, P. K. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

  • Verma, R. (n.d.). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ResearchGate. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.